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(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone Documentation Hub

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  • Product: (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
  • CAS: 77877-20-4

Core Science & Biosynthesis

Foundational

CAS number 77877-20-4 properties and safety.

Technical Guide: (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone (CAS 77877-20-4) [1] PART 1: EXECUTIVE SUMMARY Identity & Significance CAS 77877-20-4, chemically known as (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-ox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone (CAS 77877-20-4) [1]

PART 1: EXECUTIVE SUMMARY

Identity & Significance CAS 77877-20-4, chemically known as (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone , is a specialized Evans Chiral Auxiliary .[1] It represents a pre-functionalized "ready-to-use" reagent for asymmetric synthesis, specifically designed to introduce high levels of stereochemical control into aldol condensations and alkylation reactions.

Unlike the free auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone), this compound is already acylated with a propionyl group. This modification bypasses the initial acylation step in the laboratory, allowing researchers to immediately proceed to enolization and carbon-carbon bond formation. It is a critical tool in Medicinal Chemistry for the synthesis of polyketides, macrolides, and complex pharmaceutical intermediates where absolute stereochemistry determines biological efficacy.

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists.[1]

PART 2: CHEMICAL & PHYSICAL CHARACTERIZATION

The following data consolidates physical constants essential for stoichiometric calculations and solvent selection.

Table 1: Physicochemical Properties

PropertyValueNotes
Chemical Name (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinoneIUPAC Nomenclature
CAS Number 77877-20-4Specific to the N-propionyl derivative
Molecular Formula

Molecular Weight 233.26 g/mol Essential for molarity calc.[1]
Appearance White to light yellow crystalline solid
Melting Point 94–96 °CIndicates high purity crystalline form
Solubility Soluble in

, THF, EtOAc; Insoluble in

Use anhydrous solvents for reactions
Chirality (4R, 5S)Induces syn-aldol stereochemistry
Stability Stable under standard storage; Moisture sensitiveStore under inert gas (Ar/N2)

PART 3: MECHANISM OF STEREOCONTROL

The utility of CAS 77877-20-4 lies in its ability to transfer chirality to a non-chiral substrate via a temporary covalent bond.[1] The mechanism is governed by the Zimmerman-Traxler Transition State .[1]

The Stereochemical Logic
  • Z-Enolate Formation: Treatment with a boron Lewis acid (e.g.,

    
    ) and a tertiary amine base forces the formation of a (Z)-enolate .[1] The boron atom chelates between the carbonyl oxygen of the propionyl group and the carbonyl oxygen of the oxazolidinone ring, locking the conformation.
    
  • Facial Discrimination: The bulky Phenyl group at the C5 position and the Methyl group at C4 create a steric wall. This forces the incoming electrophile (aldehyde) to approach from the face opposite to these substituents.

  • Diastereoselectivity: This rigid geometry typically yields Evans-syn aldol products with diastereomeric ratios (dr) often exceeding 99:1.[1]

Diagram 1: Evans Aldol Stereocontrol Pathway

EvansAldolMechanism Start CAS 77877-20-4 (N-Propionyl Auxiliary) Reagents Reagents: Bu2BOTf + DIPEA (Dichloromethane, -78°C) Start->Reagents Enolate (Z)-Boron Enolate (Rigid Chelated Intermediate) Reagents->Enolate Enolization TS Zimmerman-Traxler TS (Chair-like Transition State) Enolate->TS + Aldehyde (R-CHO) Steric Shielding by Phenyl Group Product Syn-Aldol Adduct (High Diastereoselectivity) TS->Product C-C Bond Formation

Caption: Logical flow of the Evans Aldol reaction, highlighting the transformation from the N-propionyl precursor to the stereodefined syn-aldol product.

PART 4: EXPERIMENTAL PROTOCOLS

Critical Note: All reactions involving enolates must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[1]

Protocol A: Boron-Mediated Aldol Condensation

Objective: Synthesis of a chiral syn-aldol adduct.

Materials:

  • CAS 77877-20-4 (1.0 equiv)[1]

  • Dibutylboron triflate (

    
    , 1.0 M in DCM, 1.1 equiv)
    
  • Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Aldehyde (Electrophile, 1.2 equiv)

  • Dichloromethane (Anhydrous)[1]

  • Oxidizing buffer: pH 7 phosphate buffer + 30%

    
     in Methanol
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon flow. Add CAS 77877-20-4 and dissolve in anhydrous

    
     (0.2 M concentration).
    
  • Enolization: Cool the solution to -78 °C (Dry ice/Acetone bath).

    • Step 2a: Add

      
       dropwise via syringe.[1]
      
    • Step 2b: Immediately add DIPEA dropwise.[1]

    • Wait: Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete enolate formation, then re-cool to -78 °C.

  • Reaction: Add the Aldehyde (neat or in minimal DCM) dropwise over 5 minutes.

    • Stir: Maintain at -78 °C for 1 hour, then slowly warm to 0 °C over 1 hour.

  • Quench & Workup:

    • Add pH 7 phosphate buffer (1 mL/mmol) and Methanol (3 mL/mmol).[1]

    • Caution: Add 30%

      
       (1 mL/mmol) slowly at 0 °C (Exothermic!). Stir vigorously for 1 hour to cleave the boron-chelate.
      
  • Extraction: Dilute with water, extract with DCM (3x). Wash organics with

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Auxiliary Cleavage (Hydrolysis)

Objective: Recover the chiral acid and the oxazolidinone auxiliary.

  • Dissolve the aldol adduct in THF/H2O (3:1) at 0 °C.

  • Add

    
     (2.0 equiv) and 
    
    
    
    (4.0 equiv).[1]
  • Stir at 0 °C for 1–3 hours.

  • Quench with

    
     (to destroy peroxide) and acidify to pH 2.[1]
    
  • Extract the Auxiliary (recyclable) and the Chiral Acid product.

PART 5: SAFETY & HANDLING

While CAS 77877-20-4 is a valuable reagent, it requires strict adherence to safety protocols, particularly due to the reagents used in conjunction with it (Triflates, Peroxides).[1]

Table 2: Hazard Identification & Mitigation

Hazard ClassRisk DescriptionMitigation Strategy
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).[1]Wear nitrile gloves, lab coat, and safety goggles.[1]
Respiratory Irritant May cause respiratory irritation (H335) if dust is inhaled.[1]Handle solid powder in a fume hood.[1]
Reproductive Toxicity Potential H360 (May damage fertility).[1] While not confirmed for this specific derivative, related chiral reagents carry this risk.[1]Pregnant personnel should avoid handling. Use double-gloving and closed-system transfers where possible.[1]
Reactivity Reacts violently with strong oxidizers.[1]Store away from nitrates and perchlorates.[1]

Waste Disposal:

  • Aqueous waste containing boron must be segregated.[1]

  • The recovered auxiliary (after cleavage) is valuable and should be recrystallized and reused, reducing chemical waste.

PART 6: REFERENCES

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[1] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[1] Journal of the American Chemical Society, 103(8), 2127–2129.[2] [Link]

  • Gage, J. R., & Evans, D. A. (1990).[1] Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 853442, (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone.[1] PubChem. [Link][1]

Sources

Foundational

The Propionyl Group: A Linchpin of Stereocontrol in Evans Auxiliary Reactions

An In-Depth Technical Guide Abstract In the landscape of asymmetric synthesis, the Evans oxazolidinone auxiliaries represent a cornerstone achievement, enabling the reliable and predictable formation of stereogenic cente...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

In the landscape of asymmetric synthesis, the Evans oxazolidinone auxiliaries represent a cornerstone achievement, enabling the reliable and predictable formation of stereogenic centers.[1][2] This technical guide delves into the specific and critical function of the N-propionyl group, a seemingly simple acyl substituent that is, in fact, fundamental to the high levels of diastereoselectivity achieved in Evans aldol reactions. We will dissect the mechanistic underpinnings of this control element, contrast its efficacy with other acyl groups, provide field-proven experimental protocols, and illustrate the causal relationships that empower researchers in pharmaceutical and natural product synthesis to construct complex chiral architectures with confidence.

Introduction: The Challenge of Asymmetric Aldol Additions

The aldol reaction, a powerful tool for carbon-carbon bond formation, inherently creates up to two new stereocenters.[3] Without stereochemical control, a mixture of up to four stereoisomers can be produced, presenting significant challenges for purification and yield. Chiral auxiliaries are a robust solution, temporarily attaching a chiral moiety to the substrate to direct the stereochemical course of a reaction before being cleaved and recovered.[1] Among these, the oxazolidinones developed by David A. Evans are preeminent due to their high efficacy and predictability, particularly in aldol additions.[2][4] The success of this system hinges on a synergistic interplay between the auxiliary's rigid scaffold, its stereodirecting substituent, and, crucially, the nature of the N-acyl group.

The Core Function: How the Propionyl Group Dictates Stereochemistry

The primary role of the N-propionyl group in an Evans auxiliary is to ensure the regioselective and predictable formation of a (Z)-enolate upon treatment with a suitable Lewis acid and a hindered base. This specific enolate geometry is the first and most critical step in establishing the stereochemical outcome of the subsequent aldol addition.

Enolate Geometry: The (Z)-Enolate Predisposition

When an N-propionyl oxazolidinone is treated with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base (e.g., triethylamine), a boron enolate is formed. The reaction proceeds through a chelated transition state where the boron atom coordinates to both the exocyclic acyl carbonyl oxygen and the endocyclic carbamate carbonyl oxygen.[2][5]

The key to forming the (Z)-enolate lies in minimizing steric and dipolar repulsions:

  • Dipole Minimization : The enolate preferentially adopts a conformation where the repulsive dipole-dipole interactions between the enolate C-O bond and the auxiliary's C=O bond are minimized. This places the two carbonyl groups in an anti-parallel orientation.[3][5][6]

  • Steric Hindrance : The bulky substituent on the auxiliary (e.g., the benzyl group at C4) creates a highly restricted steric environment. During deprotonation, this substituent directs the α-methyl group of the propionyl moiety away from itself, leading to the thermodynamically favored (Z)-enolate.[3]

In contrast, an N-acetyl group, lacking the α-methyl substituent, does not provide this crucial steric bias, often resulting in poor diastereoselectivity in aldol reactions.[7] The propionyl group's methyl substituent is therefore not a passive spectator but an active participant in stereochemical control.

The Zimmerman-Traxler Transition State: A Rigid Framework for Asymmetric Induction

Once the (Z)-boron enolate is formed, it reacts with an aldehyde via a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[5][8] The high diastereoselectivity of the Evans aldol reaction is cemented within this transition state.

The bulky substituent of the chiral auxiliary (e.g., isopropyl or benzyl) effectively shields one face of the (Z)-enolate.[8] Consequently, the aldehyde must approach from the less sterically hindered face. Furthermore, to minimize 1,3-diaxial interactions within the chair-like structure, the aldehyde's substituent (R-group) preferentially occupies a pseudo-equatorial position. This rigid and predictable arrangement ensures the formation of a specific diastereomer, the "Evans syn" aldol product, with exceptional fidelity.[2][5]

Evans_Aldol_Mechanism Figure 1: Stereocontrol in the Evans Aldol Reaction cluster_0 Enolate Formation cluster_1 Aldol Addition PropionylAux N-Propionyl Oxazolidinone Z_Enolate (Z)-Boron Enolate (Key Intermediate) PropionylAux->Z_Enolate TransitionState Zimmerman-Traxler Transition State (Chair-like, Chelated) Aldehyde Aldehyde (R-CHO) SynProduct Syn-Aldol Adduct (High Diastereoselectivity) TransitionState->SynProduct

Caption: Figure 1: Mechanism of Stereocontrol.

Quantitative Impact: Propionyl vs. Other Acyl Groups

The choice of the N-acyl group is not trivial. The superior performance of the propionyl group over the simpler acetyl group is a cornerstone of this methodology, providing consistently high diastereoselectivity.

N-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Typical YieldReference
Propionyl Isobutyraldehyde>99:1~85-95%
Propionyl Benzaldehyde>99:1~90%
AcetylVariesOften low / unselectiveVariable[7]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, reflecting robust procedures widely adopted in the field.

Protocol: Diastereoselective Evans Aldol Reaction

This procedure details the reaction between N-propionyl-(4S)-4-benzyl-2-oxazolidinone and propionaldehyde.[8]

Reagents:

  • N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • Propionaldehyde (1.5 eq)

Procedure:

  • Dissolve N-propionyl-(4S)-4-benzyl-2-oxazolidinone in anhydrous DCM in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Bu₂BOTf dropwise via syringe. Stir for 5 minutes.

  • Add Et₃N dropwise. The solution should become pale yellow. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add propionaldehyde dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer. Follow with the addition of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the desired syn-aldol adduct.

Protocol: Auxiliary Cleavage

The chiral auxiliary must be cleaved to release the chiral product. Hydrolysis to the carboxylic acid is a common and effective method.[9]

Reagents:

  • Aldol Adduct (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen Peroxide (H₂O₂, 4.0 eq)

  • Lithium Hydroxide (LiOH, 2.0 eq)

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water (3:1) in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise.

  • Add an aqueous solution of lithium hydroxide dropwise.

  • Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Adjust the pH to ~10 with NaOH to ensure the carboxylic acid product is in its salt form and the auxiliary remains in the organic layer for recovery.

  • Separate the layers. The aqueous layer contains the product. The organic layer contains the recoverable chiral auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with HCl and extract with ethyl acetate to isolate the final carboxylic acid product.

Experimental_Workflow Figure 2: General Experimental Workflow Start Start: N-Propionyl Auxiliary Aldol Step 1: Aldol Reaction (Bu₂BOTf, Et₃N, Aldehyde) Start->Aldol Workup Step 2: Quench & Workup (Buffer, H₂O₂, Extraction) Aldol->Workup Purify Step 3: Purification (Flash Chromatography) Workup->Purify Cleavage Step 4: Auxiliary Cleavage (LiOH, H₂O₂) Purify->Cleavage Isolate Step 5: Product Isolation & Auxiliary Recovery Cleavage->Isolate Product Final Product (Enantiomerically Enriched) Isolate->Product Auxiliary Recovered Auxiliary (For Reuse) Isolate->Auxiliary

Caption: Figure 2: General Experimental Workflow.

Conclusion

The propionyl group is an indispensable component of the Evans chiral auxiliary system for asymmetric aldol reactions. Its function extends far beyond that of a simple activating group; it is an active director of stereochemistry. By enforcing the formation of a geometrically defined (Z)-enolate through a combination of steric and electronic effects, the propionyl group provides the foundation for the remarkable predictability and high diastereoselectivity of the subsequent C-C bond formation. This level of control has cemented the N-propionyl oxazolidinone as a reliable and essential tool for synthetic chemists in the demanding fields of drug development and natural product synthesis.

References

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses . MDPI. [Link]

  • evans enolate alkylation-hydrolysisx . University of Rochester. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions . YouTube. [Link]

  • Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries . ResearchGate. [Link]

  • Chiral auxiliary . Wikipedia. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative . National Institutes of Health (NIH). [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis . Royal Society of Chemistry. [Link]

  • Evans Aldol Reaction . Chem-Station Int. Ed.. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex . Williams College. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates . ResearchGate. [Link]

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions . ResearchGate. [Link]

  • Alkylation of chiral enolates - The Evans Method . University of Glasgow. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

Abstract: This technical guide provides a comprehensive examination of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone (CAS No. 77877-20-4), a pivotal reagent in modern asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone (CAS No. 77877-20-4), a pivotal reagent in modern asymmetric synthesis. As a derivative of the renowned Evans chiral auxiliaries, this compound offers a robust and predictable platform for the stereoselective formation of carbon-carbon bonds, a cornerstone of pharmaceutical and complex molecule synthesis. This document details its core physical and chemical properties, provides validated protocols for its application, and explores the mechanistic basis for its high diastereoselectivity. It is intended for researchers, chemists, and drug development professionals who leverage stereocontrolled synthesis to achieve molecular complexity.

Introduction and Molecular Identity

(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone is a chiral N-acylated oxazolidinone that functions as a powerful tool for substrate-controlled asymmetric synthesis.[1][2] Its rigid heterocyclic framework, derived from the readily available amino alcohol (1S,2R)-(-)-norephedrine, creates a predictable steric environment that directs the approach of electrophiles to a prochiral enolate.[3] This predictable control is fundamental to its widespread use in constructing intricate molecular architectures with specific, predetermined stereochemistry, which is often crucial for biological activity in drug candidates.[4]

The value of this reagent lies not just in its ability to induce high levels of stereoselectivity, but also in the predictable and facile manner in which the chiral auxiliary can be cleaved post-reaction, yielding the desired enantiomerically enriched product and allowing for the recovery of the parent auxiliary.[1][3]

Structural Lineage and Identity

The target compound is synthesized by acylating the parent chiral auxiliary, (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, with a propionyl group. This lineage is crucial for understanding its function, as the stereocenters of the parent auxiliary are responsible for the stereochemical control.

G cluster_0 Synthetic Lineage Parent Auxiliary (4R,5S)-4-Methyl-5-phenyl- 2-oxazolidinone Target Compound (4R,5S)-4-Methyl-5-phenyl- 3-propionyl-2-oxazolidinone Parent Auxiliary->Target Compound  Propionylation  (e.g., Propanoyl Chloride)

Caption: Logical flow of stereocontrol in an Evans aldol reaction.

Experimental Protocol: Diastereoselective Evans-Syn Aldol Reaction

This protocol describes a typical and reliable procedure for reacting the title compound with an aldehyde to generate a syn-aldol adduct with high diastereoselectivity. [5][6] Objective: To synthesize the syn-aldol product from (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone and isobutyraldehyde.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA), freshly distilled (1.2 eq)

  • Isobutyraldehyde, freshly distilled (1.5 eq)

  • Methanol, pH 7 phosphate buffer, Hydrogen peroxide (30% aq.)

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the oxazolidinone (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add Bu₂BOTf (1.1 eq) via syringe over 5 minutes. The solution may turn slightly yellow.

    • Following this, add DIPEA (1.2 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 30 minutes. Causality: This two-step addition with a hindered base ensures the clean formation of the (Z)-boron enolate, which is critical for the reaction's selectivity.

  • Aldol Addition:

    • Add the isobutyraldehyde (1.5 eq) dropwise over 10 minutes.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to 0 °C and stir for an additional 1 hour.

  • Reaction Quench & Workup:

    • Quench the reaction at 0 °C by the sequential addition of methanol (5 volumes) and pH 7 phosphate buffer (2 volumes).

    • Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour at room temperature. Trustworthiness: This oxidative workup is essential to break down the boron-chelated intermediate and release the product cleanly.

  • Extraction & Purification:

    • Concentrate the mixture under reduced pressure to remove most of the organic solvents.

    • Extract the aqueous residue with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure aldol adduct.

Protocol: Auxiliary Cleavage

After the desired bond formation, the auxiliary must be removed. Hydrolysis to the carboxylic acid is a common and effective method.

  • Setup: Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 0.8 M, 2.0 eq).

  • Reaction: Stir the mixture at 0 °C for 4 hours.

  • Quench: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Isolation: Concentrate the mixture to remove THF. The aqueous layer can then be acidified to protonate the carboxylic acid product for extraction, while the parent auxiliary can be recovered from the organic extracts.

Conclusion

(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone stands as a testament to the power of auxiliary-based stereocontrol in organic synthesis. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its robust and highly selective chemical reactivity make it an indispensable tool. The mechanistic clarity behind its function allows chemists to design complex synthetic routes with confidence, ensuring the creation of specific stereoisomers required for advanced applications in medicine and materials science. The protocols and data presented herein serve as a validated guide for the effective and reliable use of this cornerstone reagent.

References

  • LookChem. (n.d.). (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Iannarelli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. Retrieved from [Link]

  • PubChem. (n.d.). (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chavda, V., et al. (2010). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E, E66, o195. Retrieved from [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Moy, T. J., et al. (2002). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 46(6), 1642-1646. Retrieved from [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of oxazolidinone 9-d 2 in CDCl 3. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]

  • Soai, K., & Niwa, S. (1992). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. Chemical Reviews, 92(5), 833-856. Retrieved from [Link]

  • Singh, V. K. (2013). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 3(32), 13137-13171. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR (DMSO-d 6 of oxazolidinone 2a. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (4R,5S)-4-methyl-5-phenyl-3-(3-phenyl-propionyl)oxazolidine-2-one. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Diastereoselective Aldol Synthesis using (4R,5S)-Norephedrine-Derived Evans Auxiliary

Abstract & Scope This technical guide details the protocol for executing a diastereoselective aldol reaction using the (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone auxiliary. Unlike the standard valine-derived (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for executing a diastereoselective aldol reaction using the (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone auxiliary. Unlike the standard valine-derived (4S)-auxiliaries which yield (2S,3R)-adducts, this norephedrine-derived auxiliary is deployed to access the enantiomeric (2R,3S)-syn-aldol series with high diastereomeric ratios (typically >95:5 dr).

This protocol is optimized for drug discovery workflows requiring absolute stereocontrol in polyketide or macrolide synthesis.[1] It covers enolization, aldehyde addition, oxidative workup, and auxiliary cleavage.[1]

Mechanistic Principles & Stereochemical Rationale

The Boron-Enolate Advantage

The reaction relies on the formation of a (Z)-enolate using dibutylboron triflate (


) and a tertiary amine base. Boron is the Lewis acid of choice because:
  • Bond Lengths: The B-O bond lengths (approx 1.4-1.5 Å) creates a tight six-membered transition state (Zimmerman-Traxler) that maximizes 1,3-diaxial steric differentiation.[1]

  • Syn-Selectivity: The (Z)-enolate geometry strictly dictates the formation of the syn-aldol product.

Facial Selectivity (The "Evans-Syn" Outcome)

The (4R,5S) auxiliary contains a phenyl group at C5 and a methyl group at C4. In the transition state, the auxiliary assumes a conformation where the dipoles of the oxazolidinone carbonyl and the enolate oxygen are opposed.[2]

  • The C5-Phenyl group acts as the primary steric wall.

  • This forces the aldehyde to approach from the Si-face (relative to the enolate), resulting in the (2R,3S) absolute configuration.

Transition State Visualization

The following diagram illustrates the Zimmerman-Traxler transition state logic that enforces the stereochemical outcome.

ZimmermanTraxler cluster_mechanism Stereochemical Drivers Auxiliary Auxiliary Control (4R,5S)-Oxazolidinone Steric Wall: C5-Phenyl Enolization Enolization Formation of (Z)-Enolate Auxiliary->Enolization Chiral Induction Reagents Reagents Bu2BOTf + DIPEA Reagents->Enolization Kinetic Control TS Zimmerman-Traxler TS Chair-like Conformation Aldehyde R-group Equatorial Enolization->TS + Aldehyde (R-CHO) Product Product Outcome (2R,3S)-Syn-Aldol >99:1 Diastereoselectivity TS->Product C-C Bond Formation Dipole Dipole Minimization (Opposed Carbonyls) Dipole->TS Steric C5-Phenyl Shielding Blocks Re-face Steric->TS

Figure 1: Mechanistic flow illustrating the origin of stereocontrol in the Evans Aldol reaction.

Experimental Protocol

Reagent Preparation & Handling[1]
  • Dibutylboron Triflate (

    
    ):  Air-sensitive and moisture-sensitive.[1] Must be clear/colorless. If the reagent appears pink, brown, or black, it has oxidized and will compromise yield and selectivity. Distill under vacuum if degraded.[1]
    
  • Dichloromethane (

    
    ):  Must be anhydrous (water <50 ppm).[1]
    
  • Aldehyde: Freshly distilled or purified via bisulfite adduct if unstable.[1]

Step-by-Step Reaction Procedure

Scale: 1.0 mmol of Auxiliary (309 mg)

StepActionCritical Parameter / Causality
1 Dissolve (4R,5S)-auxiliary (1.0 equiv) in anhydrous

(0.2 M concentration).
Concentration affects reaction kinetics; 0.2M is standard.[1]
2 Cool solution to -78°C (dry ice/acetone bath).Low temp prevents side reactions during Lewis Acid addition.[1]
3 Add

(1.1 equiv) dropwise via syringe.[1]
Caution: Exothermic.[1] Slow addition maintains thermal control.[1]
4 Add DIPEA (1.2 equiv) dropwise.[1]Tertiary amine acts as the proton scavenger to generate the enolate.
5 Warm to 0°C and stir for 15–20 minutes.Crucial: Ensures complete formation of the (Z)-boron enolate. Remaining at -78°C often leads to incomplete enolization.
6 Re-cool the mixture to -78°C .Prepares the system for the kinetic aldol addition.
7 Add Aldehyde (1.1–1.2 equiv) dropwise (neat or in minimal DCM).Rate of addition controls exotherm.
8 Stir at -78°C for 30 min, then warm to 0°C over 1–2 hours.Allows the reaction to overcome the activation barrier while maintaining the tight TS.
9 Oxidative Workup: (See Section 3.3 below).Cleaves the B-O bond to release the aldol product.
Oxidative Workup (Critical Step)

The boron atom remains coordinated to the product oxygen and the auxiliary. It must be oxidatively cleaved to facilitate purification.[1]

  • Quench: At 0°C, add pH 7 Phosphate Buffer (1 mL/mmol) and Methanol (3 mL/mmol).

  • Oxidation: Carefully add 30%

    
      (3.0 equiv) dissolved in Methanol (1:1).[1]
    
    • Note: This is exothermic.[1] Maintain temperature <10°C.

  • Stir: Vigorously at 0°C for 1 hour.

  • Extraction: Dilute with

    
     or DCM, wash with saturated 
    
    
    
    (to remove excess acid/peroxide), then Brine.
  • Purification: Flash column chromatography (Silica gel). The syn-aldol adduct is usually significantly more polar than the unreacted auxiliary.

Auxiliary Cleavage Protocols

Once the aldol adduct is purified, the auxiliary must be removed to access the target fragment.[3]

Method A: Hydrolysis to Carboxylic Acid (LiOH/H2O2)

This is the most common method, yielding the free acid and recovering the auxiliary.

  • Reagents: LiOH (2 equiv),

    
     (30%, 4 equiv), THF/H2O (3:1).[1]
    
  • Temp: 0°C.

  • Mechanism: Perhydrolysis.[1] The peroxide anion is more nucleophilic than hydroxide, attacking the imide carbonyl.

  • Protocol: Dissolve substrate in THF/H2O at 0°C. Add H2O2, then LiOH. Stir 1-3 h. Quench with

    
     (to destroy peroxide) and acidify.[1]
    
Method B: Transamination to Weinreb Amide

Direct conversion to the Weinreb amide is useful for subsequent ketone synthesis or reduction to aldehyde.[1]

  • Reagents:

    
     (Trimethylaluminum), N,O-Dimethylhydroxylamine hydrochloride.[1]
    
  • Protocol: Pre-mix

    
     and amine in DCM at 0°C (forms the aluminum amide species). Add the aldol adduct.[1][2] Warm to RT.
    

Workflow Visualization

ReactionProtocol Start Start: (4R,5S)-Auxiliary + Anhydrous DCM Enolization Enolization: 1. Bu2BOTf (-78°C) 2. DIPEA 3. Warm to 0°C Start->Enolization Addition Aldol Addition: 1. Cool to -78°C 2. Add Aldehyde 3. Stir 1-2h Enolization->Addition Z-Enolate Formed Workup Oxidative Workup: MeOH / pH 7 Buffer H2O2 (Cleaves Boron) Addition->Workup Reaction Complete Purification Purification: Flash Chromatography Isolate Syn-Adduct Workup->Purification Cleavage Auxiliary Cleavage: LiOH/H2O2 -> Acid or AlMe3 -> Amide Purification->Cleavage >95:5 dr

Figure 2: Operational workflow for the Evans Aldol reaction and subsequent processing.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovered SM Incomplete EnolizationEnsure the reaction warms to 0°C after base addition. Verify

quality.
Poor Diastereoselectivity "Hot" Reaction or Retro-AldolMaintain strict -78°C during aldehyde addition.[1] Ensure reaction does not warm too fast before workup.[1]
Degradation during Workup Exotherm / PeroxideAdd

slowly at 0°C. Ensure pH is buffered (pH 7) to protect sensitive aldehydes.[1]
Auxiliary Cleavage Fails Steric HindranceIf LiOH fails, switch to

(generated in situ) or use the Weinreb amide method which is often more robust for hindered substrates.

References

  • Evans, D. A., et al. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127–2129.

  • Evans, D. A., et al. "Bis(dialkylboryl) enolates.[1] Efficient reagents for the stereoselective synthesis of beta-keto esters and syn-aldol products." Journal of the American Chemical Society, 1982, 104(6), 1737–1739.

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[1] Organic Syntheses, 1990, 68, 83.

  • Pridgen, L. N., et al. "Oxidative Cleavage of Evans Auxiliaries."[1] Journal of Organic Chemistry, 1989, 54, 3231.[1]

Sources

Application

Synthesis of chiral beta-hydroxy acids using an Evans auxiliary.

Application Note: High-Fidelity Synthesis of Chiral -Hydroxy Acids via Evans Aldol Reaction Executive Summary & Strategic Logic The synthesis of chiral -hydroxy acids is a cornerstone in the production of polyketide anti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Chiral -Hydroxy Acids via Evans Aldol Reaction

Executive Summary & Strategic Logic

The synthesis of chiral


-hydroxy acids is a cornerstone in the production of polyketide antibiotics (e.g., erythromycin), antitumor agents, and complex macrocycles. While catalytic asymmetric methods exist, the Evans Aldol Reaction  remains the industrial and academic "gold standard" for small-scale to mid-scale discovery chemistry due to its absolute predictability, scalability, and crystalline intermediates.

This guide details the synthesis of


-hydroxy acids using 

-acyl oxazolidinones. Unlike generic protocols, this note emphasizes the Boron-mediated approach (

), which provides superior syn-diastereoselectivity (>99:1 dr) compared to lithium or titanium counterparts, largely due to the shorter B–O bond length creating a tighter, more ordered transition state.
Core Strategic Decisions
  • Auxiliary Choice: We utilize the Valine-derived (4S)-4-isopropyl-2-oxazolidinone (Evans Auxiliary). It is robust, commercially available, and offers sufficient steric bulk for high facial selectivity without the cost of phenylalanine-derived analogs.

  • Lewis Acid: Dibutylboron triflate (

    
    )  is selected over 
    
    
    
    . Boron enolates form rigid Z-enolates almost exclusively, ensuring high syn-selectivity.
  • Cleavage Method: LiOH /

    
     . This specific combination is required to prevent endocyclic cleavage of the auxiliary ring (a common failure mode with hydroxide alone).
    

Mechanistic Insight: The Zimmerman-Traxler Model[1][2]

To troubleshoot low selectivity, one must understand the transition state (TS). The reaction proceeds via a highly ordered, six-membered chair-like TS known as the Zimmerman-Traxler model .[1]

Stereochemical Control Logic
  • Enolization: The bulky dibutylboron group and the amine base force the formation of the (Z)-enolate to minimize steric strain.

  • Facial Selectivity: The isopropyl group on the auxiliary blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.

  • Aldehyde Orientation: The aldehyde substituent (

    
    ) occupies the pseudo-equatorial position in the chair TS to minimize 1,3-diaxial interactions.
    
Visualization: Stereoselection Pathway

EvansAldol cluster_logic Stereocontrol Logic Start Acylated Auxiliary Reagent Bu2BOTf DIPEA Start->Reagent Enolate (Z)-Boron Enolate (Rigid Geometry) Reagent->Enolate -78°C TS Zimmerman-Traxler Transition State (Chair-like) Enolate->TS + Aldehyde Product Syn-Aldol Adduct TS->Product Steric Control Cleavage LiOH / H2O2 Hydrolysis Product->Cleavage Final Chiral Beta-Hydroxy Acid Cleavage->Final Aux Recovery

Figure 1: The stereochemical workflow. The rigidity of the Boron enolate is the critical control point for syn-selectivity.

Detailed Experimental Protocols

Protocol A: Preparation of the Boron Enolate & Aldol Addition

Target: Formation of the syn-aldol adduct (imide).

Reagents:

  • 
    -Propionyloxazolidinone (1.0 equiv)
    
  • Dibutylboron triflate (

    
    ) (1.1 equiv, 1.0 M in 
    
    
    
    )
  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (R-CHO) (1.2 equiv)

  • Solvent: Anhydrous

    
    [2]
    

Step-by-Step Methodology:

  • Inertion: Flame-dry a 2-neck round-bottom flask under Argon flow. Cool to 0°C.[3]

  • Solvation: Dissolve the acylated auxiliary in anhydrous

    
     (0.2 M concentration).
    
  • Lewis Acid Addition (Critical): Add

    
     dropwise via syringe.
    
    • Expert Note:

      
       is extremely moisture sensitive. Fuming is normal. Ensure the needle tip is submerged to prevent clogging.
      
  • Enolization: Add DIPEA dropwise. The solution will typically turn pale yellow. Stir at 0°C for 30 minutes to ensure complete formation of the (Z)-enolate.

  • Cooling: Cool the mixture to -78°C (Dry ice/acetone bath).

    • Why? Low temperature maximizes the energy difference between the favored and disfavored transition states.

  • Addition: Add the aldehyde (neat or in minimal

    
    ) dropwise over 10 minutes. Stir at -78°C for 1 hour, then warm to 0°C over 1 hour.
    
  • Quench & Oxidative Workup:

    • Add pH 7 phosphate buffer (1 mL/mmol).

    • Add Methanol (3 mL/mmol).

    • Carefully add 30%

      
       (3 mL/mmol) at 0°C. Stir vigorously for 1 hour.
      
    • Mechanistic Reason:[4][5][6][7][8][9][10] The B–O bond is strong. Oxidative cleavage is required to release the boron from the product alcohol. Without this, yield is lost to the organic layer as a boron-complex.

  • Isolation: Extract with

    
    , wash with 
    
    
    
    and brine. Dry over
    
    
    . Purify via flash chromatography (typically EtOAc/Hexanes).
Protocol B: Hydrolytic Cleavage to -Hydroxy Acid

Target: Removal of the auxiliary to yield the free acid.

Reagents:

  • Aldol Adduct (1.0 equiv)

  • Lithium Hydroxide (

    
    ) (2.0 equiv)
    
  • Hydrogen Peroxide (30% aq) (4.0 equiv)

  • Solvent: THF /

    
     (3:1)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldol adduct in THF/Water at 0°C.

  • Peroxide Addition: Add

    
     first.[3]
    
  • Base Addition: Add

    
     solution dropwise. Stir at 0°C for 1-3 hours.
    
    • Safety Alert: This reaction generates

      
       gas. Ensure the system is vented.
      
    • Regioselectivity Mechanism:[1][4][11] The active nucleophile is the hydroperoxide anion (

      
      ). It attacks the exocyclic carbonyl (the imide) because it is more electrophilic and less sterically hindered than the endocyclic carbonyl. Hydroxide (
      
      
      
      ) alone is smaller and often attacks the ring carbonyl, destroying the auxiliary.
  • Quench: Add saturated aqueous

    
     (Sodium Sulfite) to quench excess peroxide. Test with starch-iodide paper  to ensure no peroxide remains before extraction.
    
  • Recovery:

    • Evaporate THF.

    • Extract the aqueous layer with

      
       (3x). Save this organic layer —it contains the cleaved chiral auxiliary, which can be recycled.[4][12]
      
    • Acidify the aqueous layer to pH 2 with 1N HCl.

    • Extract with EtOAc to isolate the chiral

      
      -hydroxy acid.
      

Data Summary & Troubleshooting

Comparative Stereocontrol Matrix
Lewis AcidEnolate GeometryPrimary ProductSelectivity (dr)Notes

(Z) Syn (Evans) >99:1 Standard protocol. Most reliable.

(1 eq)
(Z)Syn~90:10Cheaper, but lower selectivity than Boron.

(2 eq)
(Z)Syn>95:5"Crimmins" modification; requires excess Ti.

(E)AntiVariableRequires specific conditions/auxiliaries.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete enolization or moisture ingress.Distill

before use. Ensure strictly anhydrous conditions during enolization.
Poor Diastereoselectivity Temperature too high during addition.Ensure reaction remains at -78°C during aldehyde addition. Do not warm past 0°C too quickly.
Auxiliary Degradation Cleavage performed with LiOH only.Must use

.[3][11] The peroxide effect is critical for chemoselectivity.
"Mushy" NMR Boron not fully removed.Increase time/intensity of the oxidative workup (Step 7 in Protocol A).

References

  • Evans, D. A., et al. (1981).[6][8] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[13][11][12]

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses.

  • Keyes, S. J., et al. (2019).[11] "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development.

  • Zimmerman, H. E., & Traxler, M. D. (1957).[6][8] "The Stereochemistry of the Ivanov and Reformatsky Reactions." Journal of the American Chemical Society.[13][11][12]

Sources

Method

Cleavage of chiral auxiliary from (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone adducts.

Executive Summary This guide details the protocols for the non-destructive cleavage of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary (derived from (1S,2R)-norephedrine).[1] While functionally similar to the val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the non-destructive cleavage of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary (derived from (1S,2R)-norephedrine).[1] While functionally similar to the valine-derived Evans auxiliary, this "SuperQuat" family member offers distinct crystalline properties and steric profiles.[1]

The cleavage of the N-acyl bond in these adducts is the critical final step in asymmetric synthesis. The challenge lies in removing the auxiliary to release the desired chiral payload (acid, alcohol, or ester) without racemizing the newly formed


-stereocenter or destroying the expensive auxiliary.

Key Technical Constraints:

  • Regioselectivity: Reagents must attack the exocyclic carbonyl (imide), not the endocyclic carbonyl (carbamate).

  • Epimerization: The

    
    -proton of the adduct is acidic; highly basic conditions (e.g., unbuffered NaOH) can cause racemization.
    
  • Recovery: The auxiliary is a high-value reagent and must be recovered quantitatively.[1]

Strategic Decision Matrix

Select the cleavage protocol based on the desired functional group of the final product.[2]

CleavageStrategy Start Target Product Selection Acid Carboxylic Acid (Method A) Start->Acid Standard Hydrolysis Alcohol Primary Alcohol (Method B) Start->Alcohol Reductive Cleavage Ester Ester (Method C) Start->Ester Transesterification Aldehyde Aldehyde (Weinreb Route) Start->Aldehyde via Weinreb Amide ContextA Reagent: LiOH / H2O2 Preserves stereocenters High Recovery Acid->ContextA ContextB Reagent: LiBH4 / MeOH Direct reduction Avoids redox steps Alcohol->ContextB ContextC Reagent: Ti(OEt)4 Mild, Lewis Acid mediated Ester->ContextC

Figure 1: Decision matrix for selecting the appropriate cleavage methodology.

Method A: Hydrolytic Cleavage (LiOH / H₂O₂)

Target: Chiral Carboxylic Acid Mechanism: Perhydrolysis.[1] The hydroperoxide anion (


) is more nucleophilic (

-effect) and less basic (

) than hydroxide (

).[1] This ensures exclusive attack at the exocyclic imide carbonyl, preventing both ring-opening of the oxazolidinone and epimerization of the substrate.
Protocol Steps
  • Preparation: Dissolve the adduct (1.0 equiv) in THF/H₂O (3:1, 0.1 M concentration). Cool to 0 °C.

  • Peroxide Addition: Add 30% w/v

    
     (4.0–8.0 equiv) dropwise.[1]
    
    • Note: Ensure the system is vented. ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       decomposition can generate 
      
      
      
      gas.[1][3]
  • Base Addition: Add LiOH·H₂O (2.0 equiv) dissolved in minimal water dropwise.[1]

    • Critical: Monitor temperature; keep < 5 °C to minimize side reactions.[1]

  • Reaction: Stir at 0 °C for 1–3 hours. Monitor by TLC/HPLC.

  • Quench (Safety Critical): Add saturated aqueous

    
     (1.5 equiv relative to 
    
    
    
    ) or
    
    
    dropwise at 0 °C.
    • Test: Verify peroxide consumption with starch-iodide paper.[1]

  • Workup (The "Split-Extraction" Technique):

    • Step A (Auxiliary Recovery): Evaporate bulk THF.[1] The aqueous residue is alkaline (pH > 10). Extract 3x with

      
      .[1]
      
      • Result: The Organic Layer contains the clean Chiral Auxiliary.

      • Result: The Aqueous Layer contains the Product (carboxylate salt).

    • Step B (Product Isolation): Acidify the aqueous layer to pH 1–2 with 1N HCl. Extract 3x with EtOAc.[1]

      • Result: The Organic Layer now contains the Chiral Acid.

Data & Optimization
ParameterRecommendationReason
Solvent THF/Water (3:1 or 4:1)Solubilizes both organic adduct and inorganic salts.[1]
Temp 0 °CPrevents endocyclic cleavage (ring opening).[1]
Reagent Order H₂O₂ then LiOHEnsures

is the active nucleophile immediately upon base addition.[1]

Method B: Reductive Cleavage (LiBH₄)

Target: Chiral Primary Alcohol Mechanism: Nucleophilic acyl substitution by hydride.[1] Lithium borohydride is preferred over Sodium borohydride due to the Lewis acidic lithium cation, which coordinates to the carbonyl oxygens, activating the imide bond.

Protocol Steps
  • Preparation: Dissolve adduct (1.0 equiv) in dry THF (0.1 M) or Et₂O containing 1.0 equiv of water (or MeOH).

    • Insight: Small amounts of protic additive accelerate the reaction by activating the borohydride species.

  • Reduction: Cool to 0 °C. Add

    
     (2.0 M in THF, 1.5–2.0 equiv) dropwise.
    
  • Reaction: Allow to warm to room temperature. Stir 1–4 hours.

  • Quench: Cool to 0 °C. Carefully add 1N NaOH (do not use acid yet, as it may complicate auxiliary recovery).

  • Workup: Extract with EtOAc. The organic layer contains both the alcohol product and the auxiliary.

  • Purification: Flash chromatography is usually required to separate the polar alcohol from the less polar oxazolidinone auxiliary.

Method C: Transesterification (Ti(OEt)₄)

Target: Chiral Ethyl Ester Mechanism: Lewis-acid catalyzed acyl transfer.[1] Titanium(IV) ethoxide acts as a mild Lewis acid that activates the imide carbonyl while delivering the ethoxide nucleophile.

Protocol Steps
  • Preparation: Dissolve adduct (1.0 equiv) in absolute ethanol (0.2 M).

  • Catalyst: Add

    
     (1.0–2.0 equiv).[1]
    
  • Reaction: Heat to reflux (80 °C) for 8–12 hours.

    • Optimization: Microwave irradiation at 100 °C for 30 mins often drives this to completion with higher yields.[1]

  • Workup: Cool to RT. Add water to hydrolyze the titanium alkoxide (forms a white precipitate of

    
    ).
    
  • Filtration: Filter through a Celite pad to remove titanium salts.[1] Rinse with EtOAc.[1]

  • Separation: Concentrate filtrate. Purify via chromatography to separate ester from auxiliary.[1]

Workflow Diagram: The "Split-Extraction" Recovery System

This workflow illustrates the specific path for Method A (LiOH/H2O2), highlighting the efficient separation of the valuable auxiliary from the product without chromatography.

ExtractionWorkflow Rxn Reaction Mixture (Adduct + LiOH + H2O2) Quench Quench (Na2SO3) Rxn->Quench Evap Evaporate THF Quench->Evap Extract1 Extraction 1 (DCM / Alkaline Aqueous) Evap->Extract1 Org1 Organic Layer 1 (Neutral) Extract1->Org1 DCM Aq1 Aqueous Layer 1 (Alkaline Carboxylate) Extract1->Aq1 Water (pH > 10) Auxiliary RECOVERED AUXILIARY (Oxazolidinone) Org1->Auxiliary Dry & Conc. Acidify Acidify to pH 2 (1N HCl) Aq1->Acidify Extract2 Extraction 2 (EtOAc) Acidify->Extract2 Product FINAL PRODUCT (Chiral Acid) Extract2->Product Dry & Conc.

Figure 2: The "Split-Extraction" workflow for Method A, enabling chromatography-free recovery of the auxiliary.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Epimerization at

-center
Base concentration too high or temp too high.Ensure Temp < 0 °C. Use LiOH/H₂O₂ strictly (hydroperoxide is less basic).[1] Avoid NaOH.[1]
Ring Opening (Endocyclic Cleavage) Insufficient

; Hydroxide attack dominates.[1]
Increase

to 4.0+ equiv. Ensure

is added before LiOH.[1]
Incomplete Conversion Steric hindrance of the phenyl group at C5.Increase reaction time. For LiBH4, add 1 equiv of MeOH or water to activate.
Low Auxiliary Recovery Poor extraction efficiency or ring hydrolysis.[1]Use DCM for the basic extraction (Auxiliary is very soluble in DCM). If ring opened, auxiliary is lost as amino alcohol.[1]

References

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide."[1] Tetrahedron Letters, 1987 , 28, 6141–6144.[1] [1]

  • Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary."[1] Organic Syntheses, 1990 , 68, 83.

  • Pridgen, L. N.; Abdel-Magid, A. F.; Lantos, I. "Oxazolidinones as Chiral Auxiliaries."[1] Encyclopedia of Reagents for Organic Synthesis, 2001 . [1]

  • Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors."[1] Journal of Medicinal Chemistry, 1997 , 40, 1347. (Demonstrates LiBH4 cleavage).

  • Frossard, T. M.; Trapp, N.; Altmann, K. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH."[4] Australian Journal of Chemistry, 2023 , 76, 847-853.[1] [1][4]

Sources

Application

Application Note: Protocol for LiOH/H₂O₂ Cleavage of Evans Auxiliary

Executive Summary The removal of the Evans chiral auxiliary is a critical step in asymmetric synthesis. While various methods exist (transesterification, reduction), hydrolysis to the free carboxylic acid poses a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the Evans chiral auxiliary is a critical step in asymmetric synthesis. While various methods exist (transesterification, reduction), hydrolysis to the free carboxylic acid poses a specific challenge: liberating the acid without racemizing the


-center or cleaving the oxazolidinone ring (endocyclic cleavage).

This guide details the Lithium Hydroperoxide (LiOOH) method.[1][2] Unlike simple hydroxide hydrolysis, which often leads to endocyclic cleavage and racemization, the LiOH/H₂O₂ system utilizes the hydroperoxide anion (


) as a "soft," highly nucleophilic, yet less basic species. This ensures exclusive exocyclic cleavage, preserving both the stereochemical integrity of the product and the recoverability of the expensive auxiliary.

Mechanistic Foundation

To ensure reproducibility, one must understand the competition between basicity and nucleophilicity .

The pKa Switch
  • Hydroxide (

    
    ):  High basicity (pKa of H₂O 
    
    
    
    15.7). It risks deprotonating the
    
    
    -proton (leading to racemization) and attacks the less hindered endocyclic carbonyl.
  • Hydroperoxide (

    
    ):  Lower basicity (pKa of H₂O₂ 
    
    
    
    11.[3][4]6) but significantly higher nucleophilicity (the
    
    
    -effect).

In the Evans/Britton protocol, H₂O₂ is deprotonated by LiOH to form LiOOH in situ. The Li cation acts as a Lewis acid, chelating the 1,3-dicarbonyl system, while the


 selectively attacks the exocyclic imide carbonyl. The resulting peracid intermediate is unstable and rapidly hydrolyzes to the carboxylate and the free auxiliary.
Mechanism Diagram

The following diagram illustrates the regioselectivity and the critical role of the hydroperoxide anion.

EvansCleavage cluster_legend Mechanism Logic Substrate N-Acyloxazolidinone (Substrate) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Exocyclic Attack (Fast via HOO-) Endo Endocyclic Cleavage (Ring Opening) Substrate->Endo OH- Attack (Suppressed) LiOOH LiOOH Species (Active Nucleophile) LiOOH->Substrate Coordination Collapse Collapse & Hydrolysis Tetrahedral->Collapse Peracid Int. Products Chiral Acid + Recovered Auxiliary Collapse->Products Spontaneous HOO- (pKa 11.6) > OH- (pKa 15.7) HOO- (pKa 11.6) > OH- (pKa 15.7)

Figure 1: Mechanistic pathway showing the preferential exocyclic attack by the hydroperoxide anion, avoiding the ring-opening side reaction.

Critical Reaction Parameters

ParameterSpecificationScientific Rationale
Temperature 0 °C (Strict)Higher temperatures increase the rate of endocyclic cleavage and

-epimerization.
Solvent THF : Water (3:1) THF solubilizes the organic substrate; water is required to dissolve LiOH and stabilize the charged intermediates.
Stoichiometry LiOH (2.0 eq) / H₂O₂ (4.0 eq) Excess H₂O₂ ensures

is the dominant nucleophile. LiOH must be

2 eq to neutralize the resulting carboxylic acid.
Quench Na₂SO₃ or Na₂S₂O₃ Essential to destroy excess peroxides before workup.[5] Warning: This quench is highly exothermic.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol of N-acyloxazolidinone.

Reagents Preparation
  • Substrate Solution: Dissolve 1.0 mmol of substrate in 6 mL of THF. Cool to 0 °C.

  • Peroxide Solution: Measure 4.0 mmol of H₂O₂ (approx. 0.45 mL of 30% w/w aq. solution).

  • Base Solution: Dissolve 2.0 mmol of LiOH·H₂O (84 mg) in 2 mL of water.

Step-by-Step Protocol
  • System Setup: Place the Substrate Solution in a round-bottom flask with a magnetic stir bar. Immerse in an ice/water bath (0 °C).

  • Peroxide Addition: Add the H₂O₂ solution to the substrate. Stir for 2 minutes.

    • Note: Adding H₂O₂ before the base ensures that when LiOH is added, it immediately generates LiOOH rather than exposing the substrate to free hydroxide.

  • Base Addition: Dropwise add the LiOH solution over 5 minutes.

    • Observation: The reaction mixture may become biphasic or cloudy. Vigorous stirring is required.

  • Reaction Monitoring: Stir at 0 °C. Monitor by TLC or HPLC.

    • Target: Disappearance of imide starting material.

    • Time: Typically 30–60 minutes.[6]

  • Quench (Critical Safety Step):

    • Prepare a solution of Sodium Sulfite (Na₂SO₃, 1.5 g in 5 mL H₂O).

    • Slowly add the sulfite solution to the reaction at 0 °C.

    • Warning: Monitor internal temperature.[6][7] The reduction of peroxide releases significant heat.

  • Workup & Recovery:

    • Evaporate the bulk THF under reduced pressure (Rotavap).

    • Extract the alkaline aqueous residue with CH₂Cl₂ (3 x 10 mL).

      • Organic Layer:[8] Contains the Recovered Auxiliary . Dry, filter, and concentrate to recycle.

    • Acidify the aqueous layer to pH 1–2 using 1N HCl.

    • Extract the acidic aqueous layer with EtOAc (3 x 15 mL).

      • Organic Layer:[2][8] Contains the Chiral Acid Product .[9] Dry over Na₂SO₄ and concentrate.

Process Safety & Scale-Up (The Oxygen Issue)

For milligram-scale reactions, the standard protocol is safe. However, for multigram or kilogram scale-up, a critical safety hazard exists identified by recent process chemistry studies [2].

The Hazard: The peracid intermediate is unstable and can be reduced by excess H₂O₂, releasing stoichiometric quantities of Oxygen gas (


).[2][10]


Scale-Up Modifications:

  • Inertion: Ensure continuous N₂ purging to prevent the headspace from reaching the Limiting Oxygen Concentration (LOC) for THF explosions.

  • Venting: Ensure the reactor has adequate pressure relief for the evolved gas.

Troubleshooting & Alternative Methods

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Racemization Temperature too high or insufficient H₂O₂.Ensure T < 0°C. Increase H₂O₂ to 4–8 eq to outcompete enolization.
Ring Opening Hydroxide attack (Endocyclic).Verify H₂O₂ quality (ensure it hasn't degraded).[6] Add H₂O₂ before LiOH.
Incomplete Rxn Poor solubility.Increase THF volume or switch to DME/Water mixtures.
Method Comparison

When LiOH/H₂O₂ is unsuitable (e.g., oxidation-sensitive substrates), consider these alternatives:

ReagentMechanismProsCons
LiOH / H₂O₂ PerhydrolysisStandard, low racemization.Incompatible with sulfides/alkenes (sometimes).
LiOBn TransesterificationMild, produces benzyl ester.Requires hydrogenolysis to get free acid.
Ti(OEt)₄ TransesterificationVery mild, Lewis Acid cat.Produces ethyl ester, difficult workup.

Workflow Visualization

ProtocolWorkflow Start Start: N-Acyloxazolidinone (THF Solution, 0°C) AddPeroxide Add H2O2 (4.0 eq) Wait 2 mins Start->AddPeroxide AddBase Add LiOH (2.0 eq) Dropwise AddPeroxide->AddBase Monitor Monitor (TLC/HPLC) 30-60 mins @ 0°C AddBase->Monitor Quench Quench: Na2SO3 (Exothermic!) Monitor->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Org. Wash (CH2Cl2) Contains Auxiliary PhaseSep->OrgLayer Extract AqLayer Aq. Layer (Carboxylate) PhaseSep->AqLayer Residue Acidify Acidify (pH 1-2) Extract w/ EtOAc AqLayer->Acidify FinalProd Final Product: Chiral Acid Acidify->FinalProd

Figure 2: Operational workflow for the cleavage and separation of the chiral acid and auxiliary.

References

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide."[1][2] Tetrahedron Letters, 1987 , 28(49), 6141–6144.[2] [Link][1][2]

  • Key, J. A.; Hirst, D. J.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂." Organic Process Research & Development, 2019 , 23(7), 1378–1385. [Link][1]

  • Chow, K. H.; Quinn, R. J.; Jenkins, I. D.; Krenske, E. H. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Australian Journal of Chemistry, 2023 , 76, 847–853. [Link]

  • Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990 , 68, 83. [Link]

Sources

Method

Application Note: (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone in Asymmetric Synthesis

Executive Summary The (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone is a specialized chiral auxiliary derived from (1S,2R)-norephedrine. While the standard valine-derived Evans auxiliary is ubiquitous, the noreph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone is a specialized chiral auxiliary derived from (1S,2R)-norephedrine. While the standard valine-derived Evans auxiliary is ubiquitous, the norephedrine-derived variant offers distinct advantages in polyketide synthesis and complex fragment assembly . Its rigid 4,5-disubstituted ring system provides enhanced steric screening, often resulting in superior diastereomeric ratios (dr > 99:1) compared to the mono-substituted valine or phenylalanine analogs, particularly in "mismatched" double asymmetric induction scenarios.

This guide details the mechanistic grounding, optimized protocols for the Evans Syn-Aldol , and critical cleavage methodologies required to utilize this reagent in the synthesis of complex natural products.

Mechanistic Basis & Stereocontrol[1]

The Z-Enolate & Zimmerman-Traxler Model

The stereocontrol of this auxiliary relies on the formation of a rigid metal enolate. Upon treatment with a Lewis acid (typically Dibutylboron triflate,


) and a tertiary amine base (DIPEA or 

), the propionyl imide undergoes soft enolization.
  • Z-Enolate Formation: Steric strain minimization between the allylic strain (

    
    ) of the auxiliary and the forming double bond mandates the formation of the (Z)-enolate .
    
  • Dipole Minimization: Unlike alkylation reactions where the metal chelates the auxiliary carbonyl, in boron-mediated aldol reactions, the auxiliary carbonyl rotates 180° away from the enolate oxygen to minimize dipole repulsion.

  • Facial Selectivity: The (4R,5S) configuration places the C5-phenyl and C4-methyl groups in a position that effectively blocks the Re-face of the enolate. Consequently, the aldehyde electrophile is forced to approach from the Si-face via a Zimmerman-Traxler chair-like transition state .[1]

Visualization of Stereocontrol

The following diagram illustrates the pathway from the auxiliary to the specific syn-aldol adduct.

EvansAldolMechanism cluster_stereo Stereochemical Outcome Auxiliary (4R,5S)-Auxiliary (Start) Enolization Soft Enolization (Bu2BOTf / DIPEA) Auxiliary->Enolization -78°C, CH2Cl2 ZEnolate Z-Enolate (Boron Chelate) Enolization->ZEnolate Kinetic Control TransitionState Zimmerman-Traxler TS (Face Blocked by Ph/Me) ZEnolate->TransitionState + R-CHO SynAldol Evans Syn-Aldol (Product) TransitionState->SynAldol Oxidative Workup

Figure 1: Reaction pathway for the Boron-mediated Evans Aldol reaction using the norephedrine-derived auxiliary.

Detailed Protocol: The Evans Syn-Aldol Reaction[2][3][4][5]

Objective: Synthesis of a chiral


-hydroxy-

-methyl carbonyl fragment.
Reagents & Preparation
ReagentEquivalentsRoleNotes
(4R,5S)-Imide 1.0SubstrateDry azeotropically with toluene if hygroscopic.

1.1 - 1.2Lewis Acid1.0M in

. Highly moisture sensitive.
DIPEA 1.2 - 1.3BaseDistilled over

.
Aldehyde 1.2 - 1.5ElectrophileFreshly distilled or purified.

(30%)
ExcessOxidantFor oxidative cleavage of the B-C bond.
Step-by-Step Procedure
  • Enolization:

    • Charge a flame-dried flask with the (4R,5S)-propionyl imide (1.0 equiv) and anhydrous

      
       (0.2 M concentration).
      
    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add

      
       (1.1 equiv) dropwise via syringe. Caution: Exothermic.
      
    • Immediately add DIPEA (1.2 equiv) dropwise.

    • Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete enolate formation.

    • Re-cool the mixture to -78°C .

  • Aldol Addition:

    • Add the aldehyde (1.2 equiv, neat or in minimal

      
      ) dropwise down the side of the flask.
      
    • Stir at -78°C for 1 hour, then warm to 0°C over 1 hour (or keep at -78°C depending on aldehyde reactivity).

    • Self-Validation: Monitor by TLC.[2] The non-polar enolate spot should disappear, replaced by the more polar aldol adduct.

  • Workup (Critical):

    • Quench with pH 7 phosphate buffer (1 mL/mmol) and Methanol (3 mL/mmol).

    • Oxidative Hydrolysis: Add a mixture of 30%

      
       and Methanol (1:2 ratio) dropwise at 0°C. Note: This cleaves the Boron-Oxygen bond.
      
    • Stir vigorously for 1 hour at room temperature.

    • Concentrate to remove methanol, extract with

      
       or 
      
      
      
      , wash with
      
      
      and brine.
  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc). The (4R,5S)-auxiliary usually imparts high crystallinity, often allowing purification via recrystallization.

Auxiliary Cleavage & Recovery[6][7][8][9][10]

The economic viability of this method depends on the efficient removal and recovery of the chiral auxiliary.

Lithium Hydroperoxide Hydrolysis (Carboxylic Acid)

This is the "Gold Standard" method. It prevents racemization of the


-center by using the highly nucleophilic hydroperoxide anion (

) at 0°C rather than the more basic hydroxide (

).
  • Reagents:

    
     (2.0 equiv), 
    
    
    
    (30%, 4.0 equiv), THF/Water (4:1).
  • Protocol: Dissolve the aldol adduct in THF/Water at 0°C. Add

    
     followed by 
    
    
    
    . Stir for 1-2 hours. Quench with
    
    
    (to destroy excess peroxide) and
    
    
    .
  • Recovery: The cleaved auxiliary is neutral/organic soluble. The product is a carboxylate salt (water soluble).

    • Extraction 1: Extract the aqueous mixture with

      
       to recover the Auxiliary  (>90% recovery).
      
    • Extraction 2: Acidify the aqueous layer (pH 2) and extract with EtOAc to obtain the Chiral Acid .

Weinreb Amide Formation (Transamination)

Direct conversion to the Weinreb amide is useful for subsequent Grignard additions.

  • Reagent:

    
     + 
    
    
    
    (Trimethylaluminum).
  • Mechanism: Formation of active aluminum amide species which attacks the exocyclic carbonyl.

Case Study: Application in Natural Product Synthesis

Context: Polyketide Synthesis (e.g., Macrolide Antibiotics). Polyketides often consist of alternating methyl and hydroxyl groups. The (4R,5S)-auxiliary is frequently employed to install "anti-Cram" or specific "syn" stereotriads that are difficult to access via substrate control.

Workflow Visualization: Iterative Synthesis

The following diagram demonstrates how this auxiliary is used in an iterative cycle to build complex polypropionate chains.

PolyketideCycle Start Aldehyde Fragment (n) Coupling Evans Aldol Reaction ((4R,5S)-Auxiliary) Start->Coupling Adduct Syn-Aldol Adduct (n+2 carbons) Coupling->Adduct Stereoselective C-C Bond Protection TBS Protection (Silyl Ether) Adduct->Protection Mask Hydroxyl Cleavage Reductive Cleavage (LiBH4 -> Alcohol) or (Weinreb -> Aldehyde) Protection->Cleavage Remove Auxiliary NextGen Aldehyde Fragment (n+1) (Ready for next cycle) Cleavage->NextGen Oxidation (if Alcohol) NextGen->Coupling Repeat Cycle

Figure 2: Iterative polyketide assembly cycle using the Evans auxiliary.

Specific Application Note

In the synthesis of 6-Deoxyerythronolide B and Spongistatin 1 , the norephedrine-derived auxiliary was utilized to access specific stereochemical permutations that were mismatched with the standard valine auxiliary. The rigidity of the phenyl ring in the (4R,5S) system often provides the necessary "overriding" influence to dictate stereochemistry against the inherent bias of a chiral aldehyde substrate (Double Asymmetric Induction).

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[3] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. [Link][3][4]

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses. [Link]

  • Heathcock, C. H. (1991). Modern Synthetic Methods. VCH Publishers. (Detailed review of Aldol stereochemistry).
  • Crimmins, M. T., & She, J. (2004). Spongistatin 1: A summary of synthetic strategies. Tetrahedron.

Sources

Application

How to recycle the Evans chiral auxiliary after cleavage.

Application Note & Protocol Guide Abstract & Strategic Overview The Evans chiral auxiliary (oxazolidinone) remains a cornerstone of asymmetric synthesis due to its high diastereoselectivity in aldol and alkylation reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

The Evans chiral auxiliary (oxazolidinone) remains a cornerstone of asymmetric synthesis due to its high diastereoselectivity in aldol and alkylation reactions. However, its economic and environmental viability depends on efficient recovery and recycling. While the auxiliary is robust, improper cleavage conditions can lead to endocyclic cleavage (ring opening), permanently destroying the chiral scaffold.

This guide details the two most reliable protocols for auxiliary recovery: Hydrolytic Cleavage (LiOH/H₂O₂) and Transesterification (LiOBn) . We prioritize the "Self-Validating System" approach, where the physicochemical properties of the cleavage products dictate the separation logic, ensuring high recovery yields (>90%) and enantiopurity.

Mechanistic Criticality: Why LiOH/H₂O₂?

Using Lithium Hydroxide (LiOH) alone is a common error. Hydroxide ions (


) are hard nucleophiles that often attack the endocyclic  carbonyl (carbamate), leading to ring opening and loss of the auxiliary.
  • The Solution: The addition of Hydrogen Peroxide (

    
    ) generates the hydroperoxide anion (
    
    
    
    ).
  • The Logic:

    
     is more nucleophilic (alpha-effect) and less basic (pKa ~11.6) than hydroxide.[1][2][3] It selectively attacks the exocyclic  imide carbonyl, preserving the oxazolidinone ring for recycling.
    

Safety Advisory: The Oxygen Hazard

CRITICAL SAFETY NOTE: Recent process safety studies (see Vertex Pharmaceuticals, Ref. 2) have demonstrated that the LiOH/H₂O₂ cleavage generates significant volumes of Oxygen gas (


) due to the disproportionation of the intermediate peracid by excess 

.[2][4]
  • Risk: Pressure buildup in closed vessels and flammability hazards with organic solvents (THF).

  • Mitigation: Ensure adequate venting. Do not seal the reaction vessel during the quench phase.

Protocol A: Hydrolytic Cleavage (LiOH / H₂O₂)

Target Product: Chiral Carboxylic Acid Recovery Method: Biphasic Acid-Base Extraction

Materials
  • Substrate:

    
    -Acyl oxazolidinone[1][5]
    
  • Solvent: THF/Water (3:1 or 4:1)

  • Reagents: LiOH (2.0 equiv),

    
     (30% aq, 4.0 equiv)
    
  • Quench:

    
     (1.5 M aqueous solution) or 
    
    
    
Step-by-Step Methodology
  • Reaction Setup: Dissolve the substrate in THF/Water at 0 °C.

  • Peroxide Addition: Add

    
     slowly via syringe.
    
  • Base Addition: Add LiOH (solid or solution) portion-wise. Monitor internal temperature (keep < 5 °C).

  • Monitoring: Stir at 0 °C for 1–3 hours. Monitor by TLC (product is more polar) or HPLC.

  • Quench (Critical): Add aqueous

    
    slowly to reduce excess peroxide and the peracid intermediate.
    
    • Observation: This is exothermic. Ensure starch-iodide paper test is negative before proceeding.

  • Solvent Strip: Rotovap to remove the bulk of THF. This concentrates the species in the aqueous phase and prevents emulsion.

  • Phase 1 Extraction (Auxiliary Recovery):

    • The mixture is currently basic (pH > 10).

    • The Product is a carboxylate salt (Water Soluble).

    • The Auxiliary is a neutral carbamate (Organic Soluble).

    • Extract with

      
       (3x). Combine organic layers.
      
    • Save this Organic Layer

      
       This contains your recycled auxiliary.
      
  • Phase 2 Extraction (Product Isolation):

    • Acidify the remaining aqueous layer to pH 1–2 using 1N HCl.

    • Extract with EtOAc (3x).[6]

    • The Product (Acid) now moves to the organic layer.

Workflow Visualization

The following diagram illustrates the separation logic based on pKa and solubility switching.

G Start Crude Reaction Mixture (LiOH / H2O2 / THF) Quench Quench: Na2SO3 (Reduces Peroxides) Start->Quench Strip Evaporate THF Quench->Strip Biphasic Biphasic Mixture (Basic pH ~10) Strip->Biphasic Extract1 Extraction 1 (DCM or EtOAc) Biphasic->Extract1 Org1 Organic Phase 1 (Neutral) Extract1->Org1 Auxiliary migrates Aq1 Aqueous Phase 1 (Carboxylate Salt) Extract1->Aq1 Product stays Auxiliary RECOVERED AUXILIARY (Oxazolidinone) Concentrate & Recrystallize Org1->Auxiliary Acidify Acidify to pH < 2 (HCl) Aq1->Acidify Extract2 Extraction 2 (EtOAc) Acidify->Extract2 Product FINAL PRODUCT (Chiral Acid) Extract2->Product

Figure 1: Fractionation logic for separating the neutral Evans auxiliary from the acidic product.

Protocol B: Transesterification (LiOBn)

Target Product: Chiral Benzyl Ester Recovery Method: Chromatography

When the target molecule is acid-sensitive, or an ester is preferred, Lithium Benzyloxide (LiOBn) is the reagent of choice. Unlike LiOH, LiOBn is soft enough to avoid ring opening if temperature is controlled.

Methodology
  • Reagent Prep: Generate LiOBn in situ by adding

    
    -BuLi (1.1 equiv) to Benzyl alcohol (1.2 equiv) in THF at -78 °C.
    
  • Addition: Cannulate the LiOBn solution into a solution of the

    
    -acyl oxazolidinone in THF at -78 °C.
    
  • Reaction: Stir for 1 hour, allowing to warm to 0 °C.

  • Workup: Quench with saturated

    
    .
    
  • Separation:

    • Unlike Method A, both the product (Benzyl ester) and the Auxiliary are neutral organic species.

    • Perform standard extraction (EtOAc).

    • Purification: Separation requires Flash Column Chromatography.

    • Note: The auxiliary is much more polar than the benzyl ester product, making separation easy on silica gel (typically 10-20% EtOAc/Hexanes elutes the ester; 30-50% elutes the auxiliary).

Purification & Quality Control of Recovered Auxiliary

Once isolated, the auxiliary must be purified to >99% ee before re-use. Traces of impurities can act as non-chiral catalysts or lower the diastereoselectivity of subsequent reactions.

Recrystallization Protocol (Preferred)

Recrystallization is superior to chromatography for the auxiliary as it self-selects for the pure enantiomer, rejecting racemate traces into the mother liquor.

Auxiliary TypeSolvent SystemTemperature GradientTypical Recovery
Evans (Phenyl) EtOAc / Hexanes (1:3)Boil

RT

0°C
85-92%
Evans (Benzyl) EtOAc / Heptane (1:2)Boil

RT

-20°C
80-90%
SuperQuat Toluene / HexanesBoil

RT
>90%
QC Checkpoints

Before returning the auxiliary to inventory, verify:

  • Optical Rotation: Compare

    
     to literature values. Significant deviation indicates racemization or contamination.
    
  • Melting Point: Sharp melting point range (e.g., 4-benzyl-2-oxazolidinone: 87–89 °C). Broadening indicates impurities.

Comparison of Cleavage Methods

FeatureMethod A: Hydrolysis (LiOH/H₂O₂)Method B: Transesterification (LiOBn)Method C: Reduction (LiBH₄)
Product Carboxylic AcidEsterPrimary Alcohol
Auxiliary Fate Neutral (Organic Layer)Neutral (Chromatography)Neutral (Chromatography)
Separation Extraction (Easy)Column (Moderate)Column (Moderate)
Risk

evolution; Peroxides
Strong base sensitivityOver-reduction
Scalability High (with venting)ModerateModerate

References

  • Original Methodology: Evans, D. A.; Britton, T. C.; Ellman, J. A.[4] "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Journal of the American Chemical Society, 1987 , 109, 6881.

  • Process Safety (O2 Evolution): Damon, D. B.; Dugger, R. W.; Hubbs, S. E.; Scott, J. M.; Scott, R. W. "Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide." Organic Process Research & Development, 2020 , 24, 270–277.

  • Mechanistic Insight: Frossard, T. M.; Trapp, N.; Altmann, K. H.[4] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Australian Journal of Chemistry, 2023 , 76, 847-853.[4]

  • Student/Lab Protocol: Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990 , 68, 83.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone alkylation.

Topic: Optimization of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone Alkylation Ticket ID: EVANS-ALK-4R5S Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone Alkylation

Ticket ID: EVANS-ALK-4R5S Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

You are experiencing yield or selectivity issues with the alkylation of the (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone (Norephedrine-derived auxiliary). Unlike the standard Valine-derived (4-isopropyl) auxiliary, this specific scaffold offers unique advantages in crystallinity and conformational rigidity, but it requires precise handling to maximize yield.

The "Yield Killer" in this reaction is rarely a single factor. It is usually a combination of:

  • Enolate Decomposition: The propionyl imide is prone to base-catalyzed hydrolysis if moisture is present.

  • Enolate Aggregation: Incomplete reaction due to stable tetramers/dimers of the enolate.

  • Temperature Hysteresis: Warming above -78°C before the electrophile is fully engaged destroys the diastereomeric ratio (dr) and lowers yield via polymerization or decomposition.

The Gold Standard Protocol (Optimized for Yield)

Do not rely on generic "LDA/THF" procedures. Use this optimized workflow for the Norephedrine auxiliary.

ParameterRecommendationTechnical Rationale
Base NaHMDS (Sodium bis(trimethylsilyl)amide)While LDA is standard, NaHMDS often provides higher yields for propionyl imides by reducing competitive nucleophilic attack on the exocyclic carbonyl (cleavage) compared to the smaller diisopropylamide anion.
Solvent THF (Anhydrous, inhibitor-free)Essential for solubility. Must be distilled from Na/Benzophenone or passed through activated alumina columns immediately before use.
Temperature -78°C (Constant)Critical for Z-enolate geometry. Any spike > -70°C risks E-enolate formation (low dr) and decomposition.
Concentration 0.1 M to 0.2 M High dilution favors monomeric enolate species, which react faster and more cleanly than aggregates.
Additive DMPU (3-5 equiv)Crucial for unreactive electrophiles. Breaks up enolate aggregates and accelerates SN2 attack.
Step-by-Step Workflow
  • Drying: Flame-dry all glassware under high-vacuum. Cool under Argon (Nitrogen is acceptable, Argon is heavier and blankets better).

  • Auxiliary Solution: Dissolve the imide (1.0 equiv) in THF (0.2 M) and cool to -78°C.

  • Enolization: Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.

    • Checkpoint: Stir for 45–60 minutes at -78°C. (Insufficient time = unreacted SM).

  • Electrophile Addition: Add the alkyl halide (3.0–5.0 equiv).

    • Note: If the electrophile is a solid, dissolve in minimal THF first.

    • Optimization: If using a sluggish electrophile (e.g., alkyl bromide), add DMPU (3 equiv) before the electrophile.

  • Reaction: Stir at -78°C for 2–4 hours.

    • Critical: Do NOT warm to 0°C unless the reaction is stalled (monitor by TLC). Warming promotes O-alkylation and decomposition.

  • Quench: Add saturated aqueous NH4Cl while still at -78°C. Then allow to warm to room temperature.

Mechanistic Visualization (The "Why")

The high diastereoselectivity and yield depend on the formation of a specific Z-Enolate .[1] The Lithium (or Sodium) atom acts as a bridge, chelating the enolate oxygen and the oxazolidinone carbonyl oxygen. This locks the molecule into a rigid structure where the bulky Phenyl group blocks one face, forcing the electrophile to attack from the opposite side.

EvansEnolate Base Base (NaHMDS/LDA) TS Z-Enolate Chelate (Rigid Transition State) Base->TS Metal Coordination (Li/Na Bridge) Imide Propionyl Imide (Starting Material) Imide->TS Deprotonation (-78°C) Product Alkylated Product (High dr) TS->Product S_N2 Reaction Electrophile Electrophile (R-X) (Back-side Attack) Electrophile->Product Steric Control (Ph-Shielding)

Caption: Figure 1. The chelated Z-enolate transition state.[1][2] The metal cation (Li+ or Na+) locks the conformation, allowing the C5-phenyl group to shield the Re-face, forcing the electrophile to attack the Si-face.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Enolate AggregationAdd DMPU (3-5 equiv) or HMPA (toxic) to the reaction mixture before adding the electrophile. This disrupts aggregates and increases reactivity.
Low Conversion (<50%) Wet ReagentsThe base (NaHMDS/LDA) is reacting with water instead of the imide. Titrate your base or buy fresh ampules. Redistill THF.
Cleaved Auxiliary Base HydrolysisYou likely used excess base or warmed the reaction too early. Ensure strictly 1.05–1.1 equiv of base. Quench at -78°C.
Poor Diastereoselectivity (dr) Temperature SpikeThe reaction warmed above -70°C during enolization or addition.[2][3] Use an internal thermometer. Add reagents slowly down the side of the flask.
Poor Diastereoselectivity (dr) Wrong Base CounterionIf using NaHMDS gives poor dr, switch to LiHMDS or LDA . Lithium forms a tighter chelate (shorter bond length) than Sodium, often improving facial discrimination.
"Gooey" / Streaking TLC PolymerizationCommon with acrylate impurities in the electrophile or highly reactive allylic halides. Dilute the reaction further (0.05 M).
Advanced Optimization: The "Crystallinity Hack"

One specific advantage of the (4R,5S)-4-Methyl-5-phenyl auxiliary over the standard Evans (Valine) auxiliary is the crystallinity of the products.

  • Issue: Chromatography of diastereomers is difficult and results in yield loss (mixed fractions).

  • Solution: Because the Norephedrine-derived products are often highly crystalline solids:

    • Perform a rough flash column to remove the baseline tar and excess electrophile.

    • Recrystallize the product (often from Hexanes/EtOAc or EtOH).

    • Result: You can often upgrade a 90:10 dr crude mixture to >99:1 dr simply by recrystallization, recovering yield that would be lost to "mixed fraction" waste in chromatography.

Workflow Logic Diagram

TroubleshootingFlow Start Start: Low Yield/Selectivity CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckDR Is Conversion High but dr Low? CheckSM->CheckDR No WetTHF Moisture in THF/Base? (Base killed by water) CheckSM->WetTHF Yes TempControl Temp > -70°C? CheckDR->TempControl Yes Aggregates Enolate Aggregation? (Reactivity too low) WetTHF->Aggregates No DrySolvent Action: Distill THF Titrate Base WetTHF->DrySolvent Yes AddDMPU Action: Add DMPU/HMPA or Warm to -40°C (Risky) Aggregates->AddDMPU Quench Quench Temp? TempControl->Quench No FixTemp Action: Monitor Internal Temp Slow Addition TempControl->FixTemp Yes FixQuench Action: Quench at -78°C with AcOH/THF Quench->FixQuench

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of yield loss.

References
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[4] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.[4]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83.

Sources

Optimization

Common problems with the cleavage of Evans chiral auxiliaries.

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket: #ECA-CLEAV-001 Introduction: The "Last Mile" Problem Welcome to the Evans Auxiliary Cleavage Support Center. You have successfully performed a diastereoselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket: #ECA-CLEAV-001

Introduction: The "Last Mile" Problem

Welcome to the Evans Auxiliary Cleavage Support Center. You have successfully performed a diastereoselective alkylation or aldol reaction. You now face the critical "last mile": removing the oxazolidinone auxiliary to release your product without destroying the stereocenter you worked so hard to build.

This guide is not a textbook; it is a troubleshooting manual designed to navigate the specific failure modes of auxiliary cleavage: racemization , endocyclic cleavage (loss of auxiliary), and incomplete conversion .

Module 1: Hydrolytic Cleavage (Target: Carboxylic Acid)

The Standard: Lithium Hydroperoxide (LiOH / H


O

) The Issue: Why can't I just use NaOH or LiOH?
Expert Insight: The "Endocyclic" Trap

Using hydroxide alone (LiOH) often leads to a catastrophic failure known as endocyclic cleavage .

  • Mechanism: Hydroxide is a hard nucleophile. While it attacks the exocyclic carbonyl (the one you want to break), it also attacks the endocyclic carbonyl (the ring carbonyl).

  • The Fix: Hydrogen peroxide (H

    
    O
    
    
    
    ) is mandatory. The hydroperoxide anion (HOO
    
    
    ) is less basic (pKa ~11.6 vs 15.7 for H
    
    
    O) but more nucleophilic due to the alpha-effect (repulsion between adjacent lone pairs on oxygen atoms).
  • Selectivity: Computational studies confirm that while HOO

    
     attacks both carbonyls, the energy barrier to break the endocyclic bond is significantly higher for the hydroperoxide intermediate than for the hydroxide intermediate.[1][2] Thus, HOO
    
    
    
    selectively cleaves the exocyclic bond, preserving your auxiliary.
Standard Protocol: LiOH/H

O

Hydrolysis

Applicability: Standard alkylated/aldol adducts. Not suitable for substrates with oxidation-sensitive moieties (sulfides, electron-rich arenes).

  • Dissolve: Dissolve substrate (1.0 equiv) in THF/H

    
    O (3:1, 0.1 M). Cool to 0 °C.
    
  • Peroxide Addition: Add H

    
    O
    
    
    
    (30% aq., 4.0 equiv) via syringe.
  • Base Addition: Add LiOH (solid or solution, 2.0 equiv).

    • Note: The order matters. Adding peroxide before base ensures LiOOH is formed immediately, minimizing exposure to LiOH alone.

  • Monitor: Stir at 0 °C. Reaction is usually complete in 1–3 hours.

  • Quench: Add saturated aqueous Na

    
    SO
    
    
    
    (sodium sulfite) or Na
    
    
    S
    
    
    O
    
    
    (thiosulfate) to destroy excess peroxide.
    • Critical: Test with starch-iodide paper to ensure no peroxide remains before acidification.

  • Workup: Acidify to pH 2 with 1N HCl and extract with EtOAc.

Troubleshooting Hydrolysis
SymptomProbable CauseCorrective Action
Racemization High pH / TemperatureEnsure T < 0 °C. Use LiOOH (less basic). Avoid prolonged exposure to base after conversion.
Ring Opening Hydroxide attack (Endocyclic)Insufficient H

O

.
Ensure H

O

is fresh. Ratio of H

O

:LiOH must be > 2:1.
Stalled Reaction Steric HindranceSwitch to LiOBn (Lithium Benzyloxide) to form the benzyl ester, then hydrogenolyze.
"Mush" / Emulsion Peracid formationThe intermediate peracid can be unstable.[3] Ensure efficient sulfite quench before acidification.
Module 2: Reductive Cleavage (Target: Alcohol)[4]

The Standard: Lithium Borohydride (LiBH


)
The Issue:  LiAlH

is too aggressive; NaBH

is too weak.
Expert Insight: The "Controlled Burn"

LiAlH


 (LAH) will cleave the auxiliary but often leads to over-reduction or ring opening. LiBH

is the "Goldilocks" reagent.
  • Mechanism: LiBH

    
     is not reactive enough on its own in pure ether. However, the addition of a stoichiometric amount of water or methanol generates LiBH
    
    
    
    (OMe)
    or hydrated species, which significantly enhances hydridic delivery to the imide carbonyl without touching the carbamate.
Standard Protocol: LiBH

Reduction
  • Dissolve: Dissolve substrate (1.0 equiv) in dry THF (or Et

    
    O) at 0 °C.
    
  • Reagent: Add LiBH

    
     (2.0 M in THF, 1.1–1.5 equiv).
    
  • Activation: Add water (1.0 equiv) or methanol (1.0 equiv) dropwise.

    • Observation: Gas evolution (H

      
      ) will occur. This is normal.
      
  • Workup: Quench with dilute Rochelle's salt (potassium sodium tartrate) or NH

    
    Cl.
    
Module 3: Transamidation (Target: Weinreb Amide)

The Standard: Trimethylaluminum (AlMe


) / Weinreb Salt
The Issue:  Direct conversion to aldehyde is difficult; Weinreb amide is the safer bridge.
Expert Insight: Al-Amine Activation

Direct reaction of the auxiliary with an amine is slow. AlMe


 deprotonates the amine hydrochloride to form a highly reactive dimethylaluminum amide  species. This species is a potent nucleophile that attacks the exocyclic carbonyl.[4]
Standard Protocol: AlMe

Transamidation

Safety Warning: Trimethylaluminum is pyrophoric. Handle under strict inert atmosphere.

  • Complex Formation: In a separate flask, suspend MeNH(OMe)·HCl (Weinreb salt, 3.0 equiv) in dry THF/DCM at 0 °C.

  • Activation: Slowly add AlMe

    
     (2.0 M in hexanes, 3.0 equiv). Stir for 30 min to form the active aluminum amide.
    
  • Addition: Cannulate this solution into a solution of your Evans adduct (1.0 equiv) in THF at –78 °C or 0 °C (substrate dependent).

  • Workup: Quench carefully with Rochelle's salt solution and stir vigorously until two clear layers form (removes aluminum salts).

Visual Troubleshooting: Decision Logic

The following diagram outlines the logical flow for selecting a cleavage method and diagnosing failure modes.

EvansCleavage Start Evans Auxiliary Adduct Target Desired Product? Start->Target Acid Carboxylic Acid Target->Acid Acid Alc Primary Alcohol Target->Alc Alcohol Amide Weinreb Amide (Aldehyde Precursor) Target->Amide Amide LiOH Method: LiOH / H2O2 Acid->LiOH LiBH4 Method: LiBH4 + H2O/MeOH Alc->LiBH4 AlMe3 Method: AlMe3 + Amine Amide->AlMe3 Racemization Problem: Racemization? LiOH->Racemization Endo Problem: Ring Opening? Racemization->Endo No Fix_Rac Fix: Lower Temp Check LiOOH formation Racemization->Fix_Rac Yes Fix_Endo Fix: Increase H2O2 ratio (Alpha-effect required) Endo->Fix_Endo Yes OverRed Problem: Over-reduction? LiBH4->OverRed Fix_Red Fix: Avoid LAH Control stoichiometry OverRed->Fix_Red Yes Stall Problem: No Reaction? AlMe3->Stall Fix_Stall Fix: Ensure active Al-amide formation Stall->Fix_Stall Yes

Caption: Decision matrix for Evans Auxiliary cleavage showing method selection and primary troubleshooting pathways.

FAQ: Frequently Asked Questions

Q: My substrate contains a sulfide (or alkene). Can I use LiOH/H


O

?
A: No. H

O

will oxidize sulfides to sulfoxides/sulfones and may epoxidize electron-rich alkenes.
  • Alternative: Use LiOH in THF/H

    
    O without peroxide  (risk of ring opening is higher, so monitor closely) or use LiOBn  (Lithium Benzyloxide) to form the benzyl ester, which can be cleaved later via hydrogenation or hydrolysis under milder conditions.
    

Q: I see a "doublet" of peaks in the NMR of my cleaved product. Did I racemize it? A: Not necessarily. If you isolated the auxiliary along with your product, the auxiliary signals might overlap. However, if the product is the acid, check for rotamers (if an amide bond is present) or run a chiral HPLC. If you suspect racemization, verify your cleavage temperature was strictly 0 °C or lower.

Q: Can I recover the auxiliary? A: Yes. In all methods above, the oxazolidinone ring remains intact (if protocols are followed).

  • Recovery: After the reaction, the auxiliary usually ends up in the organic layer (for hydrolysis) or can be separated via column chromatography. Recrystallization from EtOAc/Hexanes typically returns >90% pure auxiliary.

Q: Why use Weinreb amides instead of reducing directly to the aldehyde with DIBAL? A: Direct reduction of the Evans auxiliary to the aldehyde with DIBAL-H is possible but notoriously finicky. It requires exactly –78 °C and precise stoichiometry. Over-reduction to the alcohol is common. Converting to the Weinreb amide first (via AlMe


) creates a stable intermediate that can be reduced to the aldehyde cleanly in a separate step.
References
  • Original Evans Methodology (Hydrolysis & Alkylation): Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104, 1737–1739.

  • Mechanism of Peroxide Selectivity (Endo vs Exo): Krenske, E. H. et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry, 2023 , 76, 847-853.[3] [3]

  • Reductive Cleavage (LiBH4): Penning, T. D.; Djuric, S. W.; Haack, R. A.; Kalish, V. J.; Miyashiro, J. M.; Rowell, B. W.; Yu, S. S. "Mild and efficient cleavage of Evans chiral auxiliaries." Synthetic Communications, 1990 , 20, 307–312.

  • Weinreb Amide Transamidation: Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 1982 , 12, 989–993.

Sources

Troubleshooting

Endocyclic vs exocyclic cleavage of N-acyl oxazolidinones.

Welcome to the Evans Auxiliary Cleavage Support Hub . As the Senior Application Scientist for this facility, I have curated this technical guide to troubleshoot the critical "Endocyclic vs.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Evans Auxiliary Cleavage Support Hub .

As the Senior Application Scientist for this facility, I have curated this technical guide to troubleshoot the critical "Endocyclic vs. Exocyclic" cleavage conflict. This is not a textbook; it is a field manual designed to resolve the specific failure modes where your nucleophile attacks the wrong carbonyl, destroying your auxiliary and your yield.

Knowledge Base Article #001: The Mechanistic Conflict

Subject: Why does my nucleophile attack the ring (Endocyclic) instead of the chain (Exocyclic)?

The Core Problem: Your N-acyl oxazolidinone (Evans Auxiliary) presents two electrophilic carbonyls to the nucleophile:

  • Exocyclic Carbonyl (Target): The acyl group. Attack here yields your product and regenerates the auxiliary.

  • Endocyclic Carbonyl (Hazard): The carbamate. Attack here opens the ring, destroying the auxiliary and producing a carbamate byproduct.

The "LiOOH" Paradox (Critical Insight): For decades, it was taught that LiOOH attacks the exocyclic carbonyl because it is "less hindered." This is chemically inaccurate. Recent DFT studies (see Chow et al.) reveal that both LiOH and LiOOH kinetically prefer to attack the endocyclic (ring) carbonyl.[1]

  • With LiOH (Hydroxide): The endocyclic tetrahedral intermediate collapses rapidly. Result: Ring opening.

  • With LiOOH (Hydroperoxide): The endocyclic intermediate is stable and cannot easily collapse (high energy barrier). It reverts to the starting material. Eventually, the nucleophile finds the exocyclic carbonyl, where the intermediate collapses easily to the product.

  • Takeaway: Selectivity is driven by the reversibility of the unwanted attack , not just steric hindrance.

EvansCleavage Start N-Acyl Oxazolidinone Nuc Nucleophile Choice Start->Nuc Endo_Int Endocyclic Intermediate (Ring Attack) Nuc->Endo_Int Kinetic Preference (Fastest Attack) Exo_Int Exocyclic Intermediate (Acyl Attack) Nuc->Exo_Int Slower Attack Endo_Int->Start LiOOH (High Barrier / Reversible) RingOpen FAILURE: Ring Opened Byproduct Endo_Int->RingOpen LiOH / NaOMe (Low Barrier) Success SUCCESS: Product + Auxiliary Exo_Int->Success Thermodynamic Collapse

Figure 1: The Kinetic vs. Thermodynamic competition in Evans Auxiliary cleavage.[2] Note that LiOOH succeeds by making the "wrong" attack reversible.

Protocol Module A: Hydrolysis (Target: Carboxylic Acid)

Standard Operating Procedure: LiOOH Hydrolysis Applicability: General use; prevents racemization and ring opening.

Why this works: Hydrogen peroxide (


) is more acidic than water (

). In the presence of LiOH, the equilibrium favors

. The hydroperoxide anion exhibits the alpha-effect , making it a potent nucleophile that attacks the carbonyl at

, yet it is not basic enough to deprotonate the

-proton (preventing racemization).

Step-by-Step Protocol:

  • Preparation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in THF/H₂O (3:1 ratio). Cool to

    
    .
    
  • Activation: Add 30%

    
     (4.0 equiv) via syringe.
    
    • Alert: Ensure the system is vented. Oxygen evolution is possible.[3][4]

  • Initiation: Add LiOH·H₂O (2.0 equiv) slowly.

    • Checkpoint: The reaction should remain clear. If a precipitate forms, add more water.

  • Monitoring: Stir at

    
     for 1–3 hours. Monitor by TLC.
    
    • Success Indicator: Disappearance of the imide spot; appearance of the polar acid spot (baseline) and the auxiliary (less polar).

  • Quenching (CRITICAL):

    • Add saturated aqueous

      
       (sodium sulfite) or 
      
      
      
      (thiosulfate) at
      
      
      .
    • Why? You must destroy excess peroxides before extraction to prevent explosion hazards and oxidative degradation. Test with starch-iodide paper (should not turn blue).

  • Recovery:

    • Evaporate THF.

    • Extract the Auxiliary with

      
       (the auxiliary is neutral; the product is a lithium carboxylate salt in the water layer).
      
    • Acidify the aqueous layer (pH ~2) with 1N HCl.

    • Extract the Product (Acid) with EtOAc.

Troubleshooting Table: Hydrolysis

SymptomDiagnosisCorrective Action
Ring Opened Product LiOH acted as the nucleophile, not LiOOH.Ensure

is fresh and added before LiOH. Increase

equivalents.
Racemization Reaction pH too high or Temp too high.Keep at

. Do not exceed 2.0 eq LiOH.
Sluggish Reaction Poor solubility or old peroxide.Add more water to solubilize the lithium salt. Use fresh 30%

.
Gas Evolution Peracid decomposition.[4]Normal on scale-up. Ensure efficient stirring and venting.

Protocol Module B: Transesterification (Target: Ester)

Standard Operating Procedure: Titanium Ethoxide Mediation Applicability: Converting auxiliary directly to ethyl esters without isolation of the acid. Avoids the harsh basicity of NaOMe.

Why not just use NaOMe? Sodium methoxide is a "hard" nucleophile. With sterically hindered acyl groups, NaOMe often attacks the endocyclic carbonyl because it is more accessible, leading to ring opening.


 acts as a Lewis acid to activate the exocyclic carbonyl and templates the delivery of the ethoxide.

Step-by-Step Protocol:

  • Preparation: Dissolve N-acyl oxazolidinone in absolute ethanol (0.1 M).

  • Catalysis: Add

    
     (1.0 – 1.5 equiv).
    
  • Reflux: Heat to mild reflux (approx.

    
    ) for 6–12 hours.
    
  • Workup:

    • Cool to room temperature.

    • Add water to hydrolyze the titanium alkoxide (forms a white

      
       precipitate).
      
    • Filter through a Celite pad to remove titanium salts.

    • Concentrate and purify by column chromatography.

Protocol Module C: Reductive Cleavage (Target: Alcohol)

Standard Operating Procedure:


 Reduction
Applicability:  Direct conversion to primary alcohols.

The Logic:


 is often too aggressive and can cause ring opening or over-reduction. 

is milder. The addition of water or methanol (1 equiv) generates a borohydride species that is more reactive than

but sufficiently selective for the exocyclic carbonyl.

Step-by-Step Protocol:

  • Solvent: Dissolve substrate in dry THF (or

    
     containing 1% water).
    
  • Reagent: Add

    
     (2.0 M in THF, 1.1 equiv) at 
    
    
    
    .
  • Reaction: Allow to warm to room temperature over 1 hour.

  • Quench: Carefully add 1N NaOH (activates the boron for removal) or Rochelle's salt solution.

Decision Matrix: Selecting Your Protocol

DecisionMatrix Start Desired Product? Acid Carboxylic Acid Start->Acid Ester Ester Start->Ester Alc Alcohol Start->Alc LiOOH Protocol A: LiOOH/LiOH (Standard) Acid->LiOOH Steric Is the substrate sterically hindered? Ester->Steric Reduc Protocol C: LiBH4 (Direct Reduction) Alc->Reduc Ti Protocol B: Ti(OEt)4 (Prevents Ring Opening) Steric->Ti Yes NaOMe NaOMe/MeOH (Risk of Ring Opening) Steric->NaOMe No (Simple chains)

Figure 2: Workflow for selecting the appropriate cleavage method based on target moiety and steric risk.

References & Further Reading

  • Evans, D. A., et al. (1982). "Chiral enolates. Asymmetric alkylation reactions." Journal of the American Chemical Society. (Establishes the foundational chemistry).

  • Chow, K. H., et al. (2023). "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH." Australian Journal of Chemistry.[5] (The definitive DFT study on the reversible endocyclic attack).

  • Pridgen, L. N., et al. (1989). "Oxazolidinones as chiral auxiliaries.[3][4][5][6][7][8] Mechanism of endocyclic cleavage." Journal of Organic Chemistry. (Early work identifying the ring-opening failure mode).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. (Detailed experimental procedures).

  • Damon, D. B., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development. (Safety and scale-up considerations regarding oxygen evolution).

Sources

Optimization

Optimizing Lewis acid choice for (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone reactions.

Topic: Lewis Acid Selection for (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone Status: Active Support Level: Tier 3 (Senior Scientist) Last Updated: January 29, 2026 Executive Summary: The Lewis Acid Decision Matr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lewis Acid Selection for (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

Status: Active Support Level: Tier 3 (Senior Scientist) Last Updated: January 29, 2026

Executive Summary: The Lewis Acid Decision Matrix

You are utilizing the (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary (derived from norephedrine). Unlike the standard phenylalanine-derived auxiliary, this scaffold often yields crystalline products, facilitating purification without chromatography.

Your choice of Lewis Acid (LA) dictates the enolate geometry (


 vs. 

) and the transition state organization (Chelated vs. Open), which ultimately determines your diastereomeric outcome.
Quick Selection Guide
Target Stereochemistry Recommended Lewis Acid Base Mechanism Notes
"Evans" Syn (2,3-syn)Bu₂BOTf (Dibutylboron triflate)DIPEA or Et₃NClosed T.S. (

-enolate)
The Gold Standard. Highest reliability (>99:1 dr).
"Evans" Syn (Cost-Effective)TiCl₄ (-)-Sparteine (1 eq)Closed T.S.Good for large scale; avoids boron waste.
"Non-Evans" Syn TiCl₄ (-)-Sparteine (2 eq)Open T.S. / Alternative ChelationThe "Crimmins" modification.[1] Accesses the diastereomer usually forbidden by the auxiliary.
Anti (2,3-anti)Not Recommended----This auxiliary is designed for syn selectivity. For anti, switch to an Abiko-Masamune auxiliary or use MgCl₂ catalyzed soft enolization (less reliable here).
Module 1: The Boron Standard (Bu₂BOTf)

Objective: Maximizing "Evans Syn" Selectivity.

The boron-mediated aldol is the industry standard because the B-O bond length (approx 1.4-1.5 Å) creates a tight, highly organized Zimmerman-Traxler transition state.

Protocol: Standard Boron Enolization
  • Cooling: Cool solution of auxiliary (1.0 equiv) in DCM to -78 °C .

  • Lewis Acid: Add Bu₂BOTf (1.1 equiv) dropwise.

    • Critical: The solution must remain colorless or pale yellow. Dark brown/black indicates triflic acid contamination or decomposition.

  • Base: Add DIPEA (1.2 equiv) dropwise. Stir at 0 °C for 15 min to ensure complete enolization.

  • Aldehyde: Re-cool to -78 °C and add aldehyde (1.1–1.2 equiv).

  • Workup: Oxidative workup (pH 7 buffer + H₂O₂/MeOH) is mandatory to cleave the B-C bond in the product.

Troubleshooting Boron Reactions

Q: My conversion is low (<50%), but the recovered starting material is intact.

  • Diagnosis: Incomplete enolization or "stalled" aldol due to trace water.

  • Fix:

    • Ensure Bu₂BOTf is fresh. If it is fuming excessively or dark, distill it.

    • Increase enolization temperature to 0 °C for 20 minutes before re-cooling to -78 °C for the aldehyde addition.

    • The "Amine Trick": Use Et₃N instead of DIPEA. Sometimes the steric bulk of DIPEA slows enolization with this specific norephedrine auxiliary.

Q: I see erosion of diastereoselectivity (dr drops to 4:1).

  • Diagnosis: Competitive "Open" Transition State or warming.

  • Fix:

    • Temperature Discipline: Do not allow the reaction to warm above -78 °C after aldehyde addition until the reaction is quenched.

    • Reagent Quality: Triflic acid (HOTf) in aged Bu₂BOTf catalyzes the non-selective pathway. Wash your Bu₂BOTf or buy a fresh bottle.

Module 2: The Titanium Alternative (TiCl₄)

Objective: Tunability (Crimmins Method) and Scalability.

Titanium is a "harder" Lewis acid. Unlike Boron, which is locked into the Zimmerman-Traxler chair, Titanium can support different coordination spheres depending on the amine base used. This allows for "Switchable Selectivity" (Crimmins, 2000).

The Crimmins Effect: Controlling the Pathway

By manipulating the stoichiometry of TiCl₄ and the chiral base (-)-Sparteine (or simple bases like TMEDA/NMP), you can flip the outcome.

  • Condition A (Evans Syn): 1.0 eq TiCl₄ / 1.1 eq DIPEA.

    • Mimics Boron. Forms a chelated

      
      -enolate.
      
  • Condition B (Non-Evans Syn): 1.0 eq TiCl₄ / 2.0+ eq (-)-Sparteine.

    • The excess sparteine saturates the Titanium coordination sphere, preventing the auxiliary's carbonyl from chelating. The aldehyde approaches from the "open" face.

Troubleshooting Titanium Reactions

Q: The reaction turns into a thick sludge/suspension immediately.

  • Diagnosis: TiCl₄-Amine complex precipitation.

  • Fix: This is normal. Ensure vigorous stirring (mechanical stirring for >5g scale). Do not stop stirring.

Q: I am getting the "Non-Evans" product when I wanted the "Evans" product.

  • Diagnosis: You likely used too much base or a coordinating solvent (like THF).

  • Fix: Use strictly DCM (Dichloromethane). Ensure Base:TiCl₄ ratio is close to 1:1. Avoid sparteine if you want the standard Evans product; stick to DIPEA.

Module 3: Visualization & Logic
Pathway Decision Tree

LewisAcidSelection Start Start: (4R,5S)-Auxiliary Target Select Target Stereochemistry Start->Target Syn Syn Aldol (2,3-syn) Target->Syn Anti Anti Aldol (2,3-anti) Target->Anti EvansSyn Evans Syn (Standard) Syn->EvansSyn NonEvansSyn Non-Evans Syn (Inverted) Syn->NonEvansSyn SwitchAux STOP: Switch Auxiliary (Use Abiko-Masamune) Anti->SwitchAux Difficult with this auxiliary Bu2BOTf Use Bu2BOTf (Reliable, High dr) EvansSyn->Bu2BOTf Best Quality TiCl4_DIPEA Use TiCl4 + DIPEA (Scalable) EvansSyn->TiCl4_DIPEA Lower Cost TiCl4_Sparteine Use TiCl4 + 2.5 eq Sparteine NonEvansSyn->TiCl4_Sparteine Crimmins Method

Caption: Decision logic for Lewis Acid selection based on desired stereochemical outcome.

Mechanistic Insight: The Zimmerman-Traxler Model

The high selectivity of Bu₂BOTf arises from the rigid chair-like transition state.

TransitionState cluster_TS Zimmerman-Traxler Transition State (Bu2BOTf) Boron Boron (B) Oxygen1 Enolate O Boron->Oxygen1 Carbon1 Enolate C Oxygen1->Carbon1 Oxygen2 Aldehyde O Oxygen2->Boron Chelation Carbon2 Aldehyde C Carbon1->Carbon2 New C-C Bond Carbon2->Oxygen2 R_Group R-Group (Equatorial) Carbon2->R_Group Minimizes 1,3-diaxial interaction

Caption: Simplified representation of the Boron-mediated Zimmerman-Traxler transition state favoring Syn products.

Module 4: Post-Reaction Processing (Cleavage)

The (4R,5S)-4-Methyl-5-phenyl auxiliary is more sterically hindered than the standard benzyl auxiliary. Standard LiOH hydrolysis may be slow or cause epimerization.

Recommended Protocol: LiOH/H₂O₂ (The "Evans" Cleavage)

  • Dissolve crude aldol adduct in THF/H₂O (3:1) at 0 °C.

  • Add H₂O₂ (4 equiv, 30% w/w) before the base. This forms the hydroperoxide anion (

    
    ), which is more nucleophilic and less basic (pK_a 11.6) than hydroxide (pK_a 15.7), minimizing epimerization.
    
  • Add LiOH (2 equiv).

  • Monitor: If reaction is sluggish, do not heat. Instead, add more H₂O₂.

Alternative: Transesterification If the product is acid/base sensitive, use Ti(OEt)₄ in refluxing EtOH to directly convert the auxiliary adduct to the ethyl ester.

References
  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[2]

  • Crimmins, M. T., et al. (2000).[3] "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones." Journal of the American Chemical Society.[2]

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.

  • Coumbarides, G. S., et al. (2006). "Structure and application of (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone." Acta Crystallographica.

Sources

Troubleshooting

Chromatographic separation of diastereomers from Evans aldol reactions.

Topic: Chromatographic Separation of Diastereomers & Auxiliary Recovery Status: Operational | Tier: Level 3 (Senior Scientist Support) Introduction: The Purification Landscape Welcome to the technical support hub for Eva...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Separation of Diastereomers & Auxiliary Recovery

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Purification Landscape

Welcome to the technical support hub for Evans Aldol chemistry. While the Evans auxiliary (oxazolidinone) provides exceptional stereocontrol (often >95:5 dr), the isolation of the major syn-adduct from minor diastereomers and unreacted starting materials is a critical bottleneck.

This guide addresses the specific physicochemical challenges of separating these adducts on silica gel and provides validated protocols for auxiliary recovery.

Module 1: Chromatographic Strategy & Diagnostics

The "Evans Triangle" of Separation

In a typical crude reaction mixture, you are separating three distinct species. Their elution order on silica gel (normal phase) generally follows this trend, though substrate specifics can invert the adducts:

  • Unreacted Aldehyde: Fastest eluting (Non-polar).

  • Major Syn-Aldol Adduct: Intermediate polarity (Internal H-bonding often increases mobility).

  • Chiral Auxiliary: Variable (Often overlaps if not fully reacted).

  • Minor Anti-Adduct: Often slower eluting (More polar due to exposed -OH).

Visualizing the Workflow

EvansPurification Start Crude Reaction Mixture TLC TLC Diagnosis (Hex/EtOAc 3:1) Start->TLC SepCheck Is Major/Minor Separated (ΔRf > 0.1)? TLC->SepCheck Standard Standard Flash (Hex/EtOAc Gradient) SepCheck->Standard Yes Difficult Optimization Required SepCheck->Difficult No Aldehyde Aldehyde Streaking? Standard->Aldehyde Toluene Switch to Toluene/EtOAc (Exploit π-stacking) Difficult->Toluene Aromatic Auxiliary? DCM Switch to DCM/MeOH (Polarity Shift) Difficult->DCM Aliphatic/Polar? Final Pure Syn-Adduct Toluene->Final DCM->Final Oxidation Oxidative Workup (KMnO4 or Pinnick) Aldehyde->Oxidation Yes Aldehyde->Final No Oxidation->Final

Figure 1: Decision tree for optimizing chromatographic separation of Evans aldol adducts.

Module 2: Troubleshooting & FAQs

Q1: My syn and minor diastereomers are co-eluting in Hexane/EtOAc. How do I resolve them?

Diagnosis: Diastereomers often have identical dipole moments but different 3D shapes. Hexane/EtOAc relies primarily on polarity, which may not distinguish them.

The Fix: The "Toluene Effect" If you are using a phenylalanine-derived auxiliary (Bn-Evans) or a benzyl-substituted aldehyde, switch your non-polar solvent from Hexane to Toluene .

  • Mechanism: Toluene interacts with the

    
    -systems of the oxazolidinone and the substrate. The specific spatial arrangement of the syn vs. anti adducts alters how they "stack" with toluene, often creating a 
    
    
    
    where Hexane failed.
  • Protocol: Run a TLC in 10% EtOAc/Toluene. If separation improves, run the column with a Toluene/EtOAc gradient (0%

    
     30%).
    
Q2: The aldehyde spot is streaking and contaminating my product. How do I remove it?

Diagnosis: Unreacted aldehyde (especially aliphatic ones) can trail through the column, contaminating the aldol adduct.

The Fix: Chemical Scavenging Do not rely on chromatography alone. Modify the workup to chemically alter the aldehyde's polarity.

  • Pinnick Oxidation (Recommended): Treat the crude mixture with

    
     / 
    
    
    
    / 2-methyl-2-butene. This converts the aldehyde to a carboxylic acid.
  • Result: The acid will stick to the silica baseline or wash out in the base extraction, leaving the neutral Evans adduct pristine.

  • Alternative: Use a polymer-supported scavenger (e.g., amine resin) if the scale is small (<100 mg).

Q3: Should I cleave the auxiliary before separating the diastereomers?

Verdict: NO. Reasoning:

  • Molecular Weight: The Evans adduct (MW ~300-500) is much larger than the cleaved acid/alcohol. Larger molecules generally show better resolution on silica.

  • Polarity Handle: The oxazolidinone moiety provides a rigid structural handle that amplifies the physical differences between diastereomers.

  • Purification Difficulty: The cleaved products (carboxylic acids or diols) are highly polar and often streak or require reverse-phase HPLC. Always purify at the adduct stage.

Module 3: Auxiliary Removal & Recovery

Once the pure syn-adduct is isolated, the auxiliary must be removed.[1] The standard method is hydrolysis, but safety is paramount.

Protocol: LiOH/H2O2 Hydrolysis (Standard)

Reference: Evans, D. A. et al. J. Am. Chem. Soc. 1982.

Safety Alert: The reaction generates peracids. Upon quenching, excess


 can rapidly evolve oxygen gas.[2]

Step-by-Step:

  • Dissolution: Dissolve adduct (1.0 equiv) in THF/Water (3:1) at 0°C.

  • Reagents: Add

    
     (4.0 equiv, 30% aq) followed by LiOH (2.0 equiv).
    
    • Note: The peroxide attacks the imide carbonyl (more electrophilic) rather than the carbamate.

  • Quench (CRITICAL):

    • Add saturated aqueous

      
       (Sodium Sulfite) or 
      
      
      
      (Thiosulfate) dropwise at 0°C.
    • Test for Peroxides: Use starch-iodide paper. It must remain white (no blue) before proceeding.

  • Separation (The "Payoff"):

    • Evaporate THF.

    • Extract with

      
      .
      
    • Organic Layer: Contains the Chiral Auxiliary (Recycle this!).

    • Aqueous Layer: Contains the Product Acid (Li salt). Acidify to pH 2 and extract with EtOAc to recover the product.

Auxiliary Recovery Workflow

AuxRecovery Adduct Pure Adduct Reaction LiOH / H2O2 (Hydrolysis) Adduct->Reaction Quench Quench Na2SO3 (Destroy Peroxides) Reaction->Quench Extract DCM Extraction (Basic pH) Quench->Extract OrgLayer Organic Layer Extract->OrgLayer DCM AqLayer Aqueous Layer (Carboxylate) Extract->AqLayer Water Auxiliary Recovered Auxiliary OrgLayer->Auxiliary Acidify Acidify (pH 2) & Extract EtOAc AqLayer->Acidify Product Final Chiral Acid Acidify->Product

Figure 2: Workflow for the safe hydrolysis and recovery of the Evans auxiliary.

Module 4: Data & Reference Tables

Table 1: Solvent System Selection Guide
Substrate TypePrimary Solvent SystemAlternative (Resolution Enhancer)Notes
Aliphatic Aldehyde Hexane / EtOAc (4:1)Pentane / Et2OEther often provides better resolution for greasy chains.
Aromatic Aldehyde Hexane / EtOAc (3:[3]1)Toluene / EtOAc

-stacking critical for separating diastereomers.
Polar Functional Groups DCM / MeOH (98:2)DCM / AcetoneUse for adducts with extra hydroxyls or amines.
Table 2: Common Reaction Pitfalls
SymptomProbable CauseCorrective Action
Low Yield (<50%) Enolization temp too high (

).
Keep internal temp below

during

addition.
Poor Diastereoselectivity Incomplete enolization or water ingress.Ensure

is fresh (colorless/pale yellow, not dark orange).
Auxiliary Loss Hydrolysis of the carbamate (ring opening).Use LiOH/H2O2 (perhydrolysis) instead of NaOH (direct hydrolysis).

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129.

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987 , 28(49), 6141–6144.

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[4] Organic Syntheses, 1990 , 68,[4] 83.

  • Keyhani, R. D.; et al. "Safety Assessment of the Evans Auxiliary Cleavage." Organic Process Research & Development, 2019 .[2] (Note: Highlights oxygen evolution risks).

Sources

Optimization

Technical Support Center: Recovery of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

[1] Case ID: EVANS-AUX-REC-001 Status: Active Specialist: Senior Application Scientist, Chiral Technologies Division Compound: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (derived from (1S,2R)-norephedrine)[1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: EVANS-AUX-REC-001 Status: Active Specialist: Senior Application Scientist, Chiral Technologies Division Compound: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (derived from (1S,2R)-norephedrine)[1][2]

Executive Summary

This guide addresses the efficient recovery of the Evans auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone following asymmetric alkylation or aldol reactions.[1] While often treated as a routine cleanup, the economic viability of large-scale asymmetric synthesis depends on high recovery rates (>90%) of this chiral controller.

The primary failure mode in recovery is not chemical degradation, but regioselectivity errors during cleavage (attacking the ring instead of the exocyclic carbonyl) or phase separation mismanagement . This guide provides a self-validating workflow to ensure process integrity.

Module 1: The Standard Recovery Workflow (LiOH/H₂O₂)

The "Why": We use Lithium Hydroperoxide (LiOOH) rather than simple Lithium Hydroxide (LiOH).

  • Mechanism: The hydroperoxide anion (

    
    ) is more nucleophilic than hydroxide (
    
    
    
    ) (alpha-effect) but less basic.[1]
  • Regioselectivity:

    
     attacks the exocyclic carbonyl (cleaving the product, sparing the auxiliary).[3] 
    
    
    
    alone tends to attack the endocyclic carbonyl, destroying the oxazolidinone ring and ruining recovery [1].
Step-by-Step Protocol

Reagents:

  • Substrate (N-acyloxazolidinone)[1][3]

  • LiOH (2.0 equiv)[1]

  • H₂O₂ (30% aq, 4.0 equiv)[1]

  • Solvent: THF/H₂O (3:1)

Procedure:

  • Dissolution: Dissolve the acylated substrate in THF/H₂O (3:1) and cool to 0 °C.

  • Peroxide Addition: Add H₂O₂ before the base. This ensures that when LiOH is added, it immediately forms LiOOH rather than attacking the substrate directly.

  • Base Addition: Add LiOH slowly. Monitor internal temp < 5 °C.

  • Reaction: Stir at 0 °C. Monitor via TLC.

  • Quench (CRITICAL): Add saturated aqueous Na₂SO₃ or NaHSO₃.

    • Validation: Test with peroxide strips.[1] Excess peroxide poses an explosion hazard during workup and can oxidize the product.

  • pH Adjustment: Evaporate bulk THF. The remaining aqueous solution is basic (pH > 10).

The Separation Logic (Graphviz Workflow)

The following diagram illustrates the phase separation logic required to isolate the neutral auxiliary from the acidic product.

RecoveryWorkflow Start Quenched Reaction Mixture (pH > 10, Aqueous) Extract1 Extract with CH2Cl2 or EtOAc (3x) Start->Extract1 OrgLayer1 Organic Layer (Contains Auxiliary) Extract1->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Product Salt R-COO-) Extract1->AqLayer1 Anionic Species Wash Wash with sat. NaHCO3 OrgLayer1->Wash Acidify Acidify to pH 1-2 (1N HCl) AqLayer1->Acidify DryConc Dry (MgSO4) & Concentrate Wash->DryConc Recryst Recrystallization (EtOAc/Hexane) DryConc->Recryst Extract2 Extract with EtOAc Acidify->Extract2 FinalProd Isolate Target Acid Extract2->FinalProd

Figure 1: Phase separation logic.[1] The auxiliary is recovered from the initial organic extraction of the basic phase.

Module 2: Troubleshooting & Optimization

Issue 1: Low Recovery Yield (<60%)

Symptom: The mass of the recovered solid is significantly lower than theoretical.

  • Root Cause A (Chemical): Hydroxide attack on the ring.

    • Fix: Ensure H₂O₂ is added before LiOH.[1] Ensure temperature stays at 0 °C.

  • Root Cause B (Physical): Auxiliary trapped in the aqueous phase.

    • Fix: The auxiliary has limited water solubility, but in large volumes of water/THF mixtures, it can remain solubilized. Saturate the aqueous layer with NaCl (brine) before the initial extraction to "salt out" the organic auxiliary [2].

Issue 2: "Oiling Out" During Recrystallization

Symptom: Upon cooling, the compound separates as an oil droplets rather than crystals.

  • Cause: The solution is too concentrated, or the solvent polarity is mismatched.

  • Protocol:

    • Use Ethyl Acetate/Hexane (1:2) .[1]

    • Dissolve the crude solid in minimum hot EtOAc.

    • Add hot Hexane until slightly cloudy.

    • Add a drop of EtOAc to clear it.[1]

    • Seed it: Add a tiny crystal of pure (4R,5S) auxiliary if available.

    • Cool slowly to Room Temp, then 4 °C. Rapid cooling promotes oiling.[1]

Issue 3: Emulsions

Symptom: Layers do not separate during extraction.

  • Cause: Presence of lithium salts and high viscosity from polymer byproducts or concentrated cleavage mixtures.

  • Fix: Filter the biphasic mixture through a pad of Celite before separation. This removes fine particulates that stabilize the emulsion.

Module 3: Quality Control (QC) - Is it Reusable?

Before reusing the auxiliary for another asymmetric transformation, it must pass these QC checks.

ParameterSpecification (4R,5S)Failure Implication
Appearance White crystalline needlesYellowing indicates oxidative impurities.[1]
Melting Point 121 – 123 °C [3]Broad range (<118°C) implies solvent occlusion or ring-opened byproducts.[1]
Specific Rotation

(c=2, CHCl₃)
Lower rotation suggests partial racemization (rare) or contamination with achiral impurities.[1]
¹H NMR Clean doublet at ~0.9 ppm (Me)Extra peaks indicate incomplete cleavage (check 3-4 ppm region).[1]

Note on Stereochemistry: Ensure you are using the correct isomer data.

  • (4R,5S) (from norephedrine): Rotation is Positive (+) .[1][4]

  • (4S,5R) (from ephedrine/norephedrine): Rotation is Negative (-) .[1][4]

FAQ: Frequently Asked Questions

Q: Can I use LiOH without peroxide? A: Generally, No. LiOH alone is not sufficiently regioselective for most Evans auxiliaries. It attacks the endocyclic carbonyl (the ring carbonyl), hydrolyzing the auxiliary into the amino alcohol (norephedrine), effectively destroying the reagent you want to recover [1].

Q: I smell a "sweet" odor during workup. What is it? A: This is often the smell of the cleaved auxiliary or residual solvent, but be cautious. If you used a benzyl-protected variant or different cleavage method (like LiOBn), the smell might be benzyl alcohol.[1] For the standard methyl-phenyl auxiliary, a strong odor usually indicates residual organic solvents (THF).[1]

Q: Is the recovered auxiliary safe to store? A: Yes, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is stable at room temperature.[1] Store in a tightly sealed container to prevent moisture absorption, although it is not highly hygroscopic.

Q: My reaction generated gas bubbles. Is this normal? A: Yes, but it indicates a safety risk. The reaction of H₂O₂ with base can generate Oxygen gas (


). On a large scale, this presents a flammability hazard with THF. Ensure proper venting and inert gas (Nitrogen/Argon) sweep [4].

References

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141-6144.[1] [1]

  • Organic Syntheses. (1990).[1] "Recovery of Chiral Auxiliaries." Org.[1][5][6] Synth. Coll. Vol. 7, p. 411.

  • Sigma-Aldrich. (2024).[1][4] "Product Specification: (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone." [1][4]

  • Key, J. A., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 23(10), 2269–2274. [1]

Sources

Troubleshooting

Overcoming incomplete enolization of the N-propionyl imide.

Technical Support Center: Advanced Enolate Chemistry Ticket ID: #ENOL-PROP-001 Subject: Troubleshooting Incomplete Enolization of N-Propionyl Imides (Evans/Crimmins Auxiliaries) Status: Open Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Enolate Chemistry Ticket ID: #ENOL-PROP-001 Subject: Troubleshooting Incomplete Enolization of N-Propionyl Imides (Evans/Crimmins Auxiliaries) Status: Open Assigned Specialist: Senior Application Scientist

System Triage: Select Your Reagent Class

Welcome to the Enolate Chemistry Support Center. Incomplete enolization in auxiliary-controlled reactions—typically manifested as recovered starting material or poor diastereomeric ratios (


)—is almost exclusively a kinetic or reagent quality failure.

Please identify your enolization protocol below to access the relevant troubleshooting module:

  • Protocol A (Boron-Mediated):

    
     / Tertiary Amine (Standard Evans Aldol).
    
  • Protocol B (Titanium-Mediated):

    
     / Amine (Crimmins Aldol).
    
  • Protocol C (Lithium-Mediated):

    
     or 
    
    
    
    (Alkylation/Aldol).

Module A: Boron-Mediated Enolization ( )

The "Soft" Enolization Standard

User Query: "I am running a standard Evans aldol. I see significant starting material remaining, or my


 has dropped from >95:5 to 80:20. What is happening?"

Root Cause Analysis: The generation of the Z-enolate via dibutylboron triflate is highly sensitive to the quality of the Lewis Acid.


 is prone to oxidation and hydrolysis, generating triflic acid (HOTf) and butylboronic acid, neither of which promotes the Zimmerman-Traxler transition state effectively.

Diagnostic Protocol:

Q1: What color is your


? 
  • Pass: Clear, colorless, or very faint straw yellow.

  • Fail: Dark orange, pink, brown, or opaque.

  • The Fix: If the reagent is colored, it has oxidized. Distillation is required. (bp 45-47 °C @ 0.1 mmHg). Do not attempt to "compensate" by adding more reagent; the impurities actively catalyze non-selective background reactions [1].

Q2: Did you observe "The Fume"?

  • Observation: High-quality

    
     should fume vigorously when the syringe tip contacts humid air.
    
  • The Fix: Lack of fuming indicates hydrolysis. Discard and use a fresh ampoule.

Q3: What is your order of addition?

  • Correct: Imide

    
    
    
    
    
    
    
    Base (DIPEA/Et
    
    
    N).
  • Incorrect: Imide

    
     Base 
    
    
    
    
    
    .[1]
  • Reasoning: Adding the base before the Lewis acid can cause base-catalyzed decomposition of the sensitive imide or non-templated enolization. The Lewis acid must pre-complex the carbonyl oxygens to lower the

    
     of the 
    
    
    
    -proton before the weak base can act [2].

Workflow Visualization (Boron Enolization):

BoronEnolization Start Start: N-Propionyl Imide CheckReagent Check Bu2BOTf Color Start->CheckReagent Good Colorless/Faint Yellow CheckReagent->Good Pass Bad Pink/Orange/Brown CheckReagent->Bad Oxidized Complexation Add Bu2BOTf (-78°C) Pre-complexation Step Good->Complexation Distill ACTION: Distill Reagent Bad->Distill BaseAdd Add DIPEA (Dropwise) Complexation->BaseAdd Coordination Enolization Stir 0°C (30 min) Z-Enolate Formation BaseAdd->Enolization Deprotonation Aldol Cool to -78°C Add Aldehyde Enolization->Aldol Reaction

Caption: Decision tree for ensuring Boron-mediated enolate integrity prior to electrophile addition.

Module B: Titanium-Mediated Enolization ( )

The "Crimmins" Switch

User Query: "I am using the Crimmins method with a thiazolidinethione auxiliary. The reaction mixture turned into a thick sludge, and yield is low."

Root Cause Analysis: Titanium enolates are prone to aggregation ("gunking out"). Furthermore, the stereochemical outcome (Evans-syn vs. Non-Evans-syn) is dictated by the stoichiometry of the base, which controls the transition state (chelated vs. non-chelated) [3].

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Thick Yellow Slurry Titanium-Amine complex precipitation.Standard Behavior. This is often the active species. Ensure vigorous stirring (overhead stirrer for >5g scale).
No Reaction (Recovered SM)

hydrolysis (White smoke/powder).

is extremely hygroscopic. Ensure needle tips are not clogged with

. Use Schlenk technique.
Wrong Diastereomer Incorrect Base Stoichiometry.Check Table Below. The amount of base switches the mechanism.

The Crimmins Selectivity Switch:

  • Non-Evans Syn: Requires 1.0 - 1.1 equiv of DIPEA.

    • Mechanism:[1][2][3][4][5][6] Chelated Transition State (Ti coordinates auxiliary C=S and aldehyde) [4].

  • Evans Syn: Requires 2.0 - 2.5 equiv of (-)-Sparteine (or sometimes DIPEA).

    • Mechanism:[1][2][3][4][5][6] Non-Chelated Transition State (Titanium saturated by amine ligands; prevents internal chelation) [4].

Protocol Optimization:

  • Cool solution of imide to -78 °C.

  • Add

    
     (1.05 equiv). Wait 5 mins for complexation (deep color change).
    
  • Add Base (Stoichiometry is critical).

  • Crucial Step: Stir at 0 °C for 1 hour to ensure complete enolization, then re-cool to -78 °C.

Module C: Lithium-Mediated Enolization ( / )

The "Hard" Enolization (Alkylation Focus)

User Query: "I used LDA to generate the enolate for an alkylation. I recovered 40% starting material and 10% of the cleaved auxiliary (oxazolidinone)."

Root Cause Analysis:

  • Incomplete Enolization: Lithium enolates of imides often form aggregates that are unreactive.

  • Cleavage: The nucleophilic base (

    
    ) attacked the exocyclic carbonyl (the "imide" bond) instead of deprotonating the 
    
    
    
    -proton.

Troubleshooting Guide:

Q1: Did you use an additive?

  • Issue: Lithium enolates form stable tetramers/hexamers in THF.

  • The Fix: Add LiCl (3-5 equiv, flame-dried) or HMPA/DMPU (10-20 vol%). This breaks aggregates, increasing the effective concentration of the reactive monomeric enolate [5].

Q2: What was your temperature profile?

  • Issue: Unlike ketones, imide enolates are less stable. However, deprotonation at -78 °C can be kinetically slow.

  • The Fix: Add base at -78 °C, stir 30-45 mins. Do not warm to 0 °C unless you have validated stability. If conversion is low, increase base to 1.1 equiv and ensure the LDA is titrated (use diphenylacetic acid endpoint).

Mechanism Visualization (Chelation vs. Dipole):

EnolateStates cluster_pathways Competing Pathways Base Base (LDA/LiHMDS) Imide N-Propionyl Imide Base->Imide Enol Enolate (C-Li or O-Li) Imide->Enol Alpha-Deprotonation (Kinetic Control) Cleaved Cleaved Auxiliary (Nucleophilic Attack) Imide->Cleaved Carbonyl Attack ( steric failure )

Caption: Competition between deprotonation (desired) and nucleophilic attack (cleavage) during hard enolization.

Validation: The Quench Test

Before committing your valuable electrophile (aldehyde/halide), validate enolization on a pilot scale.

The


 Quench Protocol: 
  • Generate enolate on 10 mg scale.

  • Add excess

    
     (deuterium oxide) instead of electrophile.
    
  • Work up and run

    
     NMR.
    
  • Success Criteria: >95% deuterium incorporation at the

    
    -position (disappearance of the quartet/multiplet at ~3.0 ppm).
    
  • Failure: If you see H-incorporation (starting material), your enolization conditions are the bottleneck.

References

  • Evans, D. A. ; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129. Link[3]

  • Gage, J. R. ; Evans, D. A.[2] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990 , 68,[2] 83. Link

  • Crimmins, M. T. ; Chaudhary, K. "Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions."[7] Organic Letters, 2000 , 2(6), 775–777.[7] Link

  • Crimmins, M. T. ; King, B. W.; Tabet, E. A.[2][8][9][10] "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones." Journal of the American Chemical Society, 1997 , 119(33), 7883–7884. Link

  • Seebach, D. "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Difficulties and Opportunities Afforded by Complex Structures." Angewandte Chemie International Edition, 1988 , 27(12), 1624–1654. Link

Sources

Optimization

Technical Support Center: Boron Aldol Workup Protocols

Ticket ID: B-ALD-992 Subject: Optimization of Quenching and Workup Procedures for Boron-Mediated Aldol Reactions Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Sticky" Boron Problem Bor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: B-ALD-992 Subject: Optimization of Quenching and Workup Procedures for Boron-Mediated Aldol Reactions Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Boron Problem

Boron aldol reactions (e.g., Evans, Roush, Abiko-Masamune) are powerful tools for stereoselective bond formation. However, the very feature that makes them selective—the short, strong Boron-Oxygen (B-O) bond—makes the workup notoriously difficult. Unlike lithium or sodium enolates, boron aldolates do not simply hydrolyze upon contact with water. They often form stable "ate" complexes or emulsions that trap your product.

This guide provides a modular approach to quenching these reactions, prioritizing product stability (preventing retro-aldol) and ease of purification.

Module 1: The Standard Oxidative Workup (The "Gold Standard")

Best For: Robust substrates (Evans auxiliaries, simple ketones/esters) where the product is stable to oxidation.

The Logic (Causality)

The boron atom in the aldolate product is Lewis acidic.[1] To break the B-O bond efficiently, we use the hydroperoxide anion (


) . This anion attacks the boron, promoting a 1,2-migration of the B-O bond to a B-O-H species, which then rapidly hydrolyzes.
  • Critical Control Point: The pH must be high enough to generate

    
     (
    
    
    
    ), but low enough to prevent retro-aldol (reversal of the reaction) or racemization of the
    
    
    -center. We use a phosphate buffer to maintain this "Goldilocks" zone (pH 7–8).
Protocol 1.1: Buffered Peroxide Quench
  • Cool Down: Cool the reaction mixture to 0 °C.

  • Dilute: Add MeOH (approx. 1 mL per mmol substrate). This solubilizes the intermediate boronate esters.

  • Buffer Addition: Add pH 7 phosphate buffer (0.5 mL per mmol).

    • Note: Using pure NaOH here is risky for sensitive substrates due to retro-aldol potential.

  • Oxidant Addition: Dropwise addition of 30%

    
     (3–5 equivalents based on boron reagent).
    
    • Observation: Expect a mild exotherm. Maintain internal temp < 10 °C.

  • The "Soak": Stir vigorously at room temperature for 1–2 hours. The mixture should turn clear.

  • Extraction: Dilute with water, extract with

    
     or EtOAc.
    
Module 2: Non-Oxidative Workup (The "Safe Mode")

Best For: Substrates containing oxidation-sensitive moieties (sulfides, selenides, electron-rich furans/pyrroles) or when using labile Lewis acids.

The Logic (Causality)

If you cannot oxidize the boron, you must chelate it. Reagents like tartaric acid or alkanolamines possess multiple oxygen/nitrogen donors that bind boron more tightly than your aldol product does (the "Chelate Effect"). This sequesters the boron into the aqueous phase or precipitates it as a solid.

Protocol 2.1: The Roush Tartrate Trap

Ideal for allylborations and sensitive aldol adducts.

  • Quench: At -78 °C (or reaction temp), add an excess of saturated aqueous sodium potassium tartrate (Rochelle's Salt) .

  • Solvent Switch: Allow the mixture to warm to room temperature with vigorous stirring.

  • Phase Separation: If using non-polar solvents (Hexanes/Et2O), the boron-tartrate complex will stay in the aqueous layer.

    • Troubleshooting: If an emulsion forms, add a small amount of MeOH to break surface tension.

Protocol 2.2: The Ethanolamine Precipitation

Ideal for removing dicyclohexylboron (


) or diisopinocampheylboron (

) byproducts.
  • Add Ligand: Add ethanolamine (or diethanolamine) (2–3 equiv relative to boron) to the reaction mixture.

  • Precipitate: Stir for 2–3 hours. The boron forms a crystalline "ate" complex (e.g.,

    
    -ethanolamine) which is often insoluble in ether/pentane.
    
  • Filter: Filter off the white solid precipitate. The filtrate contains your clean product.

Module 3: Visualization & Decision Logic
Figure 1: Workup Selection Decision Tree

Caption: Logical flow for selecting the appropriate workup method based on substrate stability and boron ligand type.

WorkupDecision Start Boron Aldol Reaction Complete OxSensitive Is substrate oxidation sensitive? (e.g., Sulfides, Furans) Start->OxSensitive BoronType Identify Boron Ligands OxSensitive->BoronType No NonOx Non-Oxidative Chelation OxSensitive->NonOx Yes Oxidative Standard Oxidative Workup (H2O2 / pH 7 Buffer) BoronType->Oxidative Alkyl/Aryl Ligands (Need cleavage) Precipitation Precipitation Method (Ethanolamine) NonOx->Precipitation If Ipc2B or Chx2B used Biphasic Biphasic Chelation (Rochelle's Salt / Tartaric Acid) NonOx->Biphasic General Boronates

Figure 2: Mechanism of Oxidative Cleavage

Caption: Mechanistic pathway of hydroperoxide-mediated B-C bond cleavage preventing retro-aldol.

OxidativeMechanism Step1 Boron Aldolate (R-O-B-R2) Step2 Ate Complex (HOO- Attack) Step1->Step2 + H2O2 / NaOH Step3 1,2-Migration (C to O shift) Step2->Step3 - OH- Step4 Hydrolysis (Boric Acid + Alcohol) Step3->Step4 + H2O

Module 4: Troubleshooting & FAQs
Q: My reaction turned into a thick, unmanageable emulsion. How do I fix it?

A: Emulsions are caused by amphiphilic boron species.

  • The Fix: Saturate the aqueous layer with solid NaCl ("salting out"). If that fails, add a small amount of solid tartaric acid and stir vigorously for 30 minutes. The tartrate binds the boron, changing its solubility profile.

Q: I see the starting material (aldehyde) after workup. Did the reaction fail or reverse?

A: This is likely retro-aldol .

  • Diagnosis: If the reaction was successful by TLC before workup but starting material appears after, your workup pH was too high.

  • Solution: Switch to the pH 7 Phosphate Buffer method (Protocol 1.1). Avoid using unbuffered NaOH or

    
     if your aldol adduct is sterically crowded or stabilized.
    
Q: Can I use Sodium Perborate (

) instead of

?

A: Yes. Sodium perborate tetrahydrate is a milder, solid source of peroxide.

  • Usage: Suspend 3–5 equiv of

    
     in a THF/H2O (1:1) mixture. It is excellent for larger scales where controlling the exotherm of liquid 
    
    
    
    is dangerous.
Summary Data Table: Reagent Compatibility
Workup ReagentMechanismpH RangeBest ForContraindications

/ NaOH
Oxidative Cleavage10–12Simple alkyl boronatesBase-sensitive groups; Retro-aldol prone substrates

/ pH 7 Buffer
Oxidative Cleavage7.0Evans/Roush Aldol; Labile productsOxidation-sensitive groups (Sulfides)
Rochelle's Salt Chelation7–8Allylboration; Lewis Acid removalStrong B-C bonds (requires oxidation to cleave)
Ethanolamine Precipitation9–10

,

removal
Small scale (filtration losses)
Sodium Perborate Oxidative Cleavage8–9Large scale; Safety prioritySubstrates requiring strictly anhydrous workup
References
  • Evans, D. A.; Bartroli, J.; Shih, T. L. (1981).[2] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[2][3][4]

  • Brown, H. C.; Singaram, B. (1984). "Hydroboration.[3][5][6][7] 67. Cyclic hydroboration of representative dienes with thexylborane." Journal of Organic Chemistry.

  • Roush, W. R.; Palkowitz, A. D.; Palmer, M. A. J. (1987). "Reactions of allylboronates with aldehydes." Journal of Organic Chemistry.

  • Gage, J. R.; Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining Diastereomeric Excess of Evans Aldol Adducts by HPLC: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the Evans aldol reaction is a cornerstone of asymmetric synthesis, renowned for its power to reliably set stereocenters.[1] The success of this...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Evans aldol reaction is a cornerstone of asymmetric synthesis, renowned for its power to reliably set stereocenters.[1] The success of this reaction hinges on its diastereoselectivity, making the accurate determination of diastereomeric excess (d.e.) a critical step in any synthetic workflow. While NMR spectroscopy provides a primary assessment of the diastereomeric ratio (d.r.), High-Performance Liquid Chromatography (HPLC) offers a robust, quantitative, and often more sensitive method for this analysis.

This guide provides an in-depth comparison of the two principal achiral HPLC methodologies for resolving Evans aldol adduct diastereomers: Normal-Phase (NP) and Reversed-Phase (RP) HPLC. As we will explore, the choice between these techniques is not arbitrary; it is dictated by the specific physicochemical properties of the adducts and the desired analytical outcome.

The Foundational Chemistry: Why Achiral HPLC is Sufficient

The elegance of the Evans methodology lies in the use of a chiral auxiliary, typically an oxazolidinone, which directs the stereochemical course of the aldol reaction to favor one diastereomer over the other.[2] The reaction of a Z-enolate, formed from an N-acyloxazolidinone, with an aldehyde proceeds through a highly organized, chair-like Zimmerman-Traxler transition state.[2] This mechanism reliably produces syn-aldol adducts with a predictable absolute configuration at the newly formed stereocenters.

It is a fundamental principle of stereochemistry that, unlike enantiomers, diastereomers possess different physical and chemical properties. This distinction is the key to their separation. Because they interact differently with a stationary phase, they can be effectively resolved using standard, cost-effective achiral HPLC columns, such as silica or C18.[3][4]

Comparative Analysis: Normal-Phase vs. Reversed-Phase HPLC

The selection of an appropriate HPLC method is a critical decision in analytical chemistry. For Evans aldol adducts, both NP and RP chromatography present viable options, each with distinct advantages and underlying separation principles.

FeatureNormal-Phase (NP) HPLCReversed-Phase (RP) HPLC
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18, C8)
Mobile Phase Non-polar (e.g., Hexane, Heptane) with a polar modifier (e.g., Isopropanol, Ethyl Acetate)Polar (e.g., Water, Acetonitrile, Methanol), often with buffers
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Separation Principle Based on polar interactions (adsorption). Excellent for resolving isomers with subtle differences in polarity and stereochemistry.[5]Based on hydrophobic (partitioning) interactions. Versatile for a wide range of compounds.[6]
Ideal Analytes Moderately polar to non-polar compounds, especially effective for isomer separations.Polar to moderately non-polar compounds soluble in aqueous-organic mixtures.
Typical Performance for Evans Adducts Often provides superior resolution due to the significant polarity difference between syn and anti diastereomers. The chiral auxiliary and hydroxyl group offer strong interaction points with the silica surface.Can be effective, but resolution may be less pronounced if the overall hydrophobicity of the diastereomers is very similar.

Field-Proven Insights: Choosing the Optimal Method

From an application scientist's perspective, Normal-Phase HPLC on a silica gel column is frequently the superior choice for baseline separation of Evans aldol adduct diastereomers. The reasoning is rooted in the molecular structure of the adducts. The oxazolidinone auxiliary contains polar carbonyl and nitrogen functionalities, and the newly formed β-hydroxy group is also a key polar feature. These groups can engage in strong hydrogen bonding and dipole-dipole interactions with the silanol groups of a silica stationary phase.

The spatial arrangement of these polar groups differs between the syn and anti diastereomers, leading to distinct interaction strengths with the silica surface and, consequently, different retention times and good separation. A structurally analogous case involves the separation of diastereomeric amides derived from camphorsultam, another chiral auxiliary, where HPLC on silica gel provided excellent resolution (Resolution factor Rs = 1.79).[5]

Reversed-phase HPLC, while the workhorse of modern chromatography, separates based on hydrophobicity. While the syn and anti diastereomers of an Evans adduct are structurally different, their overall hydrophobic character can be very similar, sometimes leading to co-elution or poor resolution on a C18 column. However, for highly functionalized or more polar adducts, RP-HPLC can still be a viable and effective method.

Experimental Protocols & Methodologies

To provide a practical framework, we present detailed protocols for both NP and RP-HPLC analysis. These are starting points and should be optimized for specific adducts.

Protocol 1: Normal-Phase HPLC for Diastereomeric Excess Determination

This method is adapted from established procedures for separating similar diastereomeric compounds on silica.[5]

1. Sample Preparation:

  • Accurately weigh approximately 1-2 mg of the crude Evans aldol adduct reaction mixture.

  • Dissolve the sample in 1.0 mL of the HPLC mobile phase (e.g., 90:10 Hexane:Isopropanol).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • Column: Silica Gel, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 90:10 (v/v). Adjust the ratio to achieve optimal resolution (e.g., increasing IPA content will decrease retention time).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Ambient)

  • Detection: UV at 210 nm or a wavelength appropriate for the adduct's chromophore.

  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate the peak areas for the major (syn) and minor (anti) diastereomers.

  • Calculate the diastereomeric ratio (d.r.) = [Area of Major Peak] / [Area of Minor Peak].

  • Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = [([Area of Major Peak] - [Area of Minor Peak]) / ([Area of Major Peak] + [Area of Minor Peak])] * 100

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Normal-Phase) cluster_data Data Processing A Weigh 1-2 mg Crude Product B Dissolve in 1 mL Mobile Phase A->B C Filter (0.45 µm) B->C D Inject 10 µL onto Silica Column C->D E Elute with Hexane/IPA (90:10) at 1.0 mL/min D->E F Detect by UV (e.g., 210 nm) E->F G Integrate Peak Areas (Syn & Anti) F->G H Calculate d.r. and d.e. G->H

Caption: Workflow for NP-HPLC analysis of Evans aldol adducts.

Protocol 2: Reversed-Phase HPLC for Diastereomeric Excess Determination

This protocol represents a general starting point for RP-HPLC analysis of moderately polar organic molecules.

1. Sample Preparation:

  • Accurately weigh approximately 1-2 mg of the crude Evans aldol adduct reaction mixture.

  • Dissolve the sample in 1.0 mL of the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of Acetonitrile (ACN) and Water. A typical starting point is 60:40 (v/v). Adjust ratio for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or a wavelength appropriate for the adduct's chromophore.

  • Injection Volume: 10 µL

3. Data Analysis:

  • Follow the same data analysis procedure as outlined in Protocol 1.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Reversed-Phase) cluster_data Data Processing A Weigh 1-2 mg Crude Product B Dissolve in 1 mL Mobile Phase A->B C Filter (0.45 µm) B->C D Inject 10 µL onto C18 Column C->D E Elute with ACN/Water (60:40) at 1.0 mL/min D->E F Detect by UV (e.g., 210 nm) E->F G Integrate Peak Areas (Syn & Anti) F->G H Calculate d.r. and d.e. G->H

Caption: Workflow for RP-HPLC analysis of Evans aldol adducts.

Conclusion and Recommendation

For the critical task of determining the diastereomeric excess of Evans aldol adducts, both normal-phase and reversed-phase HPLC on achiral stationary phases are valid and useful techniques. However, based on the fundamental principles of chromatography and the specific molecular features of these adducts, Normal-Phase HPLC on a silica column is the highly recommended primary method. It consistently offers superior resolution for these types of diastereomers due to the significant differences in their polar interactions with the stationary phase. This leads to more accurate and reliable quantification of the diastereomeric excess, ensuring the integrity of your synthetic results. Reversed-phase HPLC remains a valuable secondary or alternative method, particularly when dealing with adducts that have poor solubility in typical non-polar normal-phase eluents.

References

  • Nabeya, H., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]

  • Sato, H. (2018). Response to "Is HPLC the best option for separating hydroxyketol diastereomers (semipreparative)?". ResearchGate. Available at: [Link]

  • Agilent Technologies. (2007). HPLC Separation Fundamentals. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available at: [Link]

  • Stankova, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Sanfelice, D. (2017). Response to "Is it possible to determine the diastereomeric ratios using HPLC?". ResearchGate. Available at: [Link]

  • Blasko, A. (2018). Response to "Is HPLC the best option for separating hydroxyketol diastereomers (semipreparative)?". ResearchGate. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. Available at: [Link]

  • Ziffer, H., et al. (2008). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Institutes of Health. Available at: [Link]

  • GVS. (n.d.). CHROMATOGRAPHY - AffinityHPLC Column Selection and Handling Precautions. Available at: [Link]

  • ResearchGate. (2022). How to determine the diastereomeric ratio by HPLC?. Available at: [Link]

  • Chromatography Forum. (2005). HPLC Silica column problems. Available at: [Link]

  • ResearchGate. (2018). Evans aldol reaction | Request PDF. Available at: [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station Int. Ed.. Available at: [Link]

  • Trost, B. M., et al. (2001). Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. PubMed. Available at: [Link]

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Comparative

(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone vs Oppolzer's sultam in aldol additions.

The following guide compares (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone (Evans Auxiliary) and Oppolzer’s Sultam (Camphor Sultam) for aldol additions. Executive Summary: The Verdict In the landscape of asymmetr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone (Evans Auxiliary) and Oppolzer’s Sultam (Camphor Sultam) for aldol additions.

Executive Summary: The Verdict

In the landscape of asymmetric synthesis, the choice between the Evans Oxazolidinone and Oppolzer’s Sultam is rarely about stereoselectivity alone—both platforms deliver exceptional diastereomeric ratios (>98:2) for propionate aldols.[1] The decision is driven by scale , purification strategy , and substrate complexity .

  • Choose the Evans Auxiliary (Oxazolidinone) for Discovery/Medicinal Chemistry . It is the "Gold Standard" for reliability on small scales (<10 g). Its dipole-controlled transition state is highly predictive, and the cleavage conditions (LiOOH) are mild and specific, preserving sensitive functionality.

  • Choose Oppolzer’s Sultam for Process/Scale-Up (>100 g) . Its defining advantage is crystallinity . The auxiliary and its aldol adducts frequently form crystalline solids, allowing purification by recrystallization rather than expensive and labor-intensive column chromatography. Additionally, it offers superior selectivity for "difficult" substrates like acetate aldols.

Mechanistic Underpinnings

Understanding the transition states is critical for troubleshooting low selectivity.

A. Evans Auxiliary: Dipole Minimization

The high selectivity of the Evans boron-mediated aldol arises from a Zimmerman-Traxler transition state. Crucially, the oxazolidinone carbonyl dipole opposes the enolate C-O bond dipole to minimize repulsion. This "ordered" state forces the aldehyde to approach from the face opposite the bulky phenyl group.

B. Oppolzer’s Sultam: Steric & Electronic Wall

The sultam operates differently.[2][3] The rigid bicyclic camphor skeleton creates a distinct "steric wall." For boron enolates, the bulky SO₂ group and the camphor bridgehead methyls effectively block one face of the enolate. Unlike the Evans system, the sultam is also highly effective for acetate aldols (no


-methyl group), where the Evans auxiliary typically fails (giving ~1:1 mixtures) due to the lack of 1,3-allylic strain.
Visualizing the Transition States

Aldol_TS cluster_Evans Evans Boron Enolate (Zimmerman-Traxler) cluster_Oppolzer Oppolzer Sultam Boron Enolate Evans_Enolate Z-Enolate Formed (Bu2BOTf / Et3N) Dipole_Alignment Dipole Minimization (C=O vs C-O oppose) Evans_Enolate->Dipole_Alignment TS_Evans Transition State Aldehyde R-group Equatorial Avoids Ph-group Dipole_Alignment->TS_Evans Product_Evans Evans-Syn Product (>99:1 dr) TS_Evans->Product_Evans Sultam_Enolate Z-Enolate Formed (Bu2BOTf / Et3N) Steric_Block SO2 & Camphor Bridge Block Re-face Sultam_Enolate->Steric_Block TS_Sultam Transition State Rigid Steric Control (Works for Acetates) Steric_Block->TS_Sultam Product_Sultam Sultam-Syn Product (Crystalline Solid) TS_Sultam->Product_Sultam

Figure 1: Comparative mechanistic pathways. The Evans system relies on dipole alignment, while the Sultam relies on a rigid steric environment.

Performance Metrics: The Showdown

The following data compares a standard propionate aldol reaction (e.g., with benzaldehyde) using Boron enolization.

FeatureEvans Auxiliary ((4R,5S)-4-Methyl-5-phenyl...)Oppolzer's Sultam (Camphor Sultam)
Reaction Type Propionate Aldol (Boron)Propionate Aldol (Boron)
Typical Yield 80 – 92%85 – 95%
Diastereoselectivity (dr) >99:1 (Syn)>99:1 (Syn)
Acetate Aldol Selectivity Poor (~1:1 to 3:1)Excellent (>95:5)
Purification Method Column Chromatography (Silica)Recrystallization (EtOH/Hexane)
Cleavage Reagent LiOOH (Lithium Hydroperoxide)LiOH or LiAlH₄ (Reductive)
Cleavage Robustness Sensitive (LiOH causes ring opening)Robust (Stable to strong base)
Atom Economy (Auxiliary) MW ~177 g/mol MW ~215 g/mol
Primary Use Case Discovery / Complex Total SynthesisProcess Chemistry / Multi-kg Scale
Key Differentiator: Cleavage & Recovery
  • Evans: Must use LiOOH (LiOH + H₂O₂). Using LiOH alone attacks the endocyclic carbamate carbonyl, destroying the auxiliary and failing to release the product.

  • Sultam: Can be cleaved with LiOH directly to give the acid, or reduced with LiAlH₄ to give the alcohol. The sultam sulfonamide bond is chemically robust, allowing for a wider range of post-aldol transformations before cleavage.

Experimental Protocols

Protocol A: Evans Boron-Mediated Aldol (Discovery Scale)

Best for: Rapid generation of mg-to-gram quantities with guaranteed selectivity.

  • Enolization: To a solution of (4R,5S)-imide (1.0 equiv) in dry CH₂Cl₂ (0.2 M) at -78 °C , add Bu₂BOTf (1.1 equiv) followed by Et₃N (1.2 equiv). Stir for 30 min at 0 °C to ensure complete enolate formation.

  • Addition: Cool back to -78 °C . Add the aldehyde (1.1 equiv) dropwise. Stir for 30–60 min at -78 °C, then warm to 0 °C over 1 h.

  • Workup: Quench with pH 7 buffer/MeOH (1:3). Add H₂O₂ (30%) to oxidize the boron species (caution: exotherm). Extract with CH₂Cl₂.[4]

  • Purification: Flash chromatography on silica gel (typically 10-30% EtOAc/Hexanes).

Protocol B: Oppolzer Sultam Aldol (Process Scale)

Best for: Large scale (>100 g) where chromatography is impossible.

  • Enolization: Dissolve N-propionyl sultam (1.0 equiv) in CH₂Cl₂ at -5 °C . Add TiCl₄ (1.05 equiv) followed by DIPEA (1.1 equiv). (Note: TiCl₄ is often preferred for sultams on scale for cost, though Bu₂BOTf works identically).

  • Addition: Add the aldehyde (1.1 equiv) at -78 °C. Stir 1 h, then warm to room temperature.

  • Workup: Quench with dilute NH₄Cl.

  • Purification: Do not chromatograph. Concentrate the organic layer. Dissolve the residue in hot Ethanol (or EtOAc/Hexane). Cool slowly to 4 °C.

  • Result: The pure syn-aldol adduct precipitates as white crystals. Filter and wash with cold hexane. The supernatant contains the minor diastereomer.

Decision Matrix

Use this logic flow to select the correct auxiliary for your project.

Decision_Tree Start Select Auxiliary Strategy Scale What is the Reaction Scale? Start->Scale Substrate Substrate Type? Scale->Substrate < 10 grams Purification Purification Constraint? Scale->Purification > 100 grams Evans Use Evans Auxiliary (Standard LiOOH Cleavage) Substrate->Evans Propionate (alpha-Me) Sultam Use Oppolzer's Sultam (Crystalline Intermediates) Substrate->Sultam Acetate (No alpha-Me) Purification->Evans Chromatography OK Purification->Sultam Avoid Chromatography (Recrystallization preferred)

Figure 2: Strategic decision tree for auxiliary selection.

References

  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129 (1981).[5] Link

  • Oppolzer, W., et al. "Camphor derivatives as chiral auxiliaries in asymmetric synthesis."[6] Pure and Applied Chemistry, 62(7), 1241–1250 (1990). Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83 (1990). Link

  • Kim, B. M., et al. "Boron-Mediated Aldol Reactions of Chiral Sultam Enolates." Comprehensive Organic Synthesis, Vol 2, Pergamon Press, 1991.
  • Chow, K. H., et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Australian Journal of Chemistry, 76(12), 847-853 (2023). Link

Sources

Validation

A Senior Application Scientist's Guide to Validating Absolute Stereochemistry of Products from Evans Auxiliaries

In the landscape of asymmetric synthesis, Evans auxiliaries stand as a cornerstone for the reliable and predictable generation of chiral molecules.[1] Popularized by David A. Evans, these oxazolidinone-based chiral auxil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, Evans auxiliaries stand as a cornerstone for the reliable and predictable generation of chiral molecules.[1] Popularized by David A. Evans, these oxazolidinone-based chiral auxiliaries have been instrumental in numerous total syntheses of complex natural products, guiding the stereochemical outcome of reactions such as aldol additions, alkylations, and Diels-Alder reactions.[2][3][4] The power of this methodology lies in its ability to afford high diastereoselectivity, with the chiral auxiliary directing the formation of a specific stereoisomer.[5] However, the ultimate success of any asymmetric synthesis hinges on the unambiguous confirmation of the product's absolute stereochemistry. This guide provides a comparative overview of the principal methods for this critical validation step, offering insights into their underlying principles, practical execution, and relative merits.

The Imperative of Stereochemical Validation

The stereochemical arrangement of atoms in a molecule can profoundly influence its biological activity. In drug development, for instance, one enantiomer may be therapeutically active while the other is inactive or even toxic. Therefore, rigorous and unequivocal determination of the absolute configuration of a synthesized chiral molecule is not merely an academic exercise but a critical component of ensuring safety and efficacy.

Comparative Analysis of Validation Methodologies

The choice of method for determining absolute stereochemistry depends on several factors, including the physical state of the sample (crystalline vs. amorphous), the presence of suitable functional groups, and the available instrumentation. Here, we compare the most robust and widely adopted techniques.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute stereochemistry.[6] The technique relies on the diffraction of X-rays by a crystalline sample. While a standard diffraction experiment reveals the relative configuration of stereocenters, determining the absolute configuration requires the phenomenon of anomalous dispersion.[7]

Causality Behind the Experiment: When X-rays interact with electrons, they are scattered. For most atoms, the scattering is considered "normal." However, when the energy of the incident X-rays is near the absorption edge of an atom, anomalous scattering occurs, leading to a phase shift in the scattered X-rays.[8][9] This effect, which is more pronounced for heavier atoms, breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal.[9] By carefully measuring the differences in intensity between these Bijvoet pairs, the absolute structure of the crystal can be determined.[10]

Experimental Considerations:

  • Crystallization: The primary prerequisite is the ability to grow a high-quality single crystal of the compound. This can be a significant bottleneck.

  • Heavy Atom: For molecules composed only of light atoms (C, H, N, O), the anomalous scattering effect is weak. In such cases, it is often necessary to introduce a heavier atom (e.g., bromine, sulfur, or a metal) into the molecule, either through derivatization or by forming a salt with a heavy counterion.[11]

  • Instrumentation: Access to a single-crystal X-ray diffractometer is essential.

Workflow for Absolute Stereochemistry Determination via SC-XRD

Caption: Workflow for SC-XRD analysis.

NMR Spectroscopy-Based Methods: Mosher's Ester Analysis

For non-crystalline compounds or when crystallization is challenging, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful alternatives. The most widely used NMR-based method for determining the absolute configuration of secondary alcohols and amines is Mosher's ester analysis.[12] This technique involves the formation of diastereomeric esters (or amides) using a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[13][14]

Causality Behind the Experiment: Enantiomers have identical NMR spectra.[15] To differentiate them, they are converted into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent.[13] These resulting diastereomers have distinct NMR spectra. In Mosher's ester analysis, the anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shift perturbations for the protons on either side of the newly formed ester linkage. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a pattern of chemical shift differences (Δδ = δS - δR) emerges, which can be correlated to the absolute configuration of the original alcohol or amine.[15][16]

Experimental Protocol: Mosher's Ester Analysis

  • Sample Preparation:

    • Divide the purified alcohol (or amine) of unknown stereochemistry into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the respective Mosher's esters.

    • Ensure the reaction goes to completion to avoid kinetic resolution.

    • Purify the resulting diastereomeric esters.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • It is also beneficial to acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton signals.

  • Data Analysis:

    • Assign the proton chemical shifts for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the stereocenter.

    • A consistent pattern of positive Δδ values on one side of the molecule and negative Δδ values on the other side reveals the absolute configuration based on the established model of the MTPA ester conformation.

Logical Relationship in Mosher's Ester Analysis

Mosher_Logic cluster_0 Reactant cluster_1 Derivatization cluster_2 Analysis cluster_3 Conclusion A Chiral Alcohol/Amine (Unknown Configuration) B (R)-MTPA Ester A->B C (S)-MTPA Ester A->C D ¹H NMR Spectra B->D C->D E Calculate Δδ = δS - δR D->E F Analyze Δδ Pattern E->F G Assign Absolute Configuration F->G

Sources

Comparative

Comparative Guide: Chiral Auxiliary Efficiency &amp; Turnover in Asymmetric Synthesis

Executive Summary: The Reliability vs. Efficiency Trade-off In the high-stakes environment of early-phase drug discovery, reliability often trumps atom economy .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reliability vs. Efficiency Trade-off

In the high-stakes environment of early-phase drug discovery, reliability often trumps atom economy . While catalytic asymmetric synthesis is the ideal for process chemistry, stoichiometric chiral auxiliaries remain the industry workhorse for medicinal chemistry. They offer predictable scale-up, rigorous stereocontrol (often >98:2 dr), and the ability to purify intermediates via crystallization rather than complex chromatography.

This guide objectively compares the three dominant auxiliary classes—Evans Oxazolidinones , Myers Pseudoephedrine , and Ellman Sulfinamides —focusing on the critical metrics of diastereoselectivity (dr), cleavage efficiency, and auxiliary turnover (recovery).

Evans Oxazolidinones: The Carbon-Carbon Bond Benchmark

Primary Application: Asymmetric Aldol and Alkylation reactions.

Mechanism & Performance

The Evans auxiliary operates via the Zimmerman-Traxler transition state . The oxazolidinone carbonyl chelates with the metal enolate (typically Boron or Titanium), locking the conformation. The bulky substituent (isopropyl or benzyl) at the C4 position sterically shields one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Stereocontrol: Consistently achieves >98:2 dr for propionate aldol additions.

  • Turnover Challenge: The standard hydrolysis (LiOH) often attacks the endocyclic carbonyl (ring-opening), destroying the auxiliary.

  • The Solution: The use of LiOOH (Lithium Hydroperoxide) is non-negotiable for efficient turnover. The hydroperoxide anion is more nucleophilic than hydroxide (alpha-effect) but less basic, preferentially attacking the exocyclic imide carbonyl to release the product and intact auxiliary.

Experimental Protocol: Non-Destructive Cleavage (LiOOH Method)

Standard Operating Procedure for recovering the auxiliary after an Aldol reaction.

  • Dissolution: Dissolve the crude aldol adduct (1.0 equiv) in THF/H₂O (3:1) at 0 °C.

  • Reagent Formation: Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv).

  • Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC for disappearance of the imide.

  • Quench: Add saturated aqueous Na₂SO₃ (to quench excess peroxide) and NaHCO₃.

  • Recovery: Extract the chiral acid product with CH₂Cl₂ (basic pH removes the acid to the aqueous layer if desired, but often both are extracted and separated by column).

  • Purification: The oxazolidinone auxiliary is recovered by flash chromatography (typically elutes much earlier than the polar acid product).

Myers Pseudoephedrine: The Alkylation Specialist

Primary Application: Synthesis of alpha-chiral carboxylic acids and alcohols; construction of quaternary centers.

Mechanism & Performance

Andrew Myers utilized the natural chirality of pseudoephedrine to form amides that undergo highly selective alkylation.[1]

  • The "Crystallinity" Advantage: Unlike oxazolidinones, Myers amides are highly crystalline. This allows for the enrichment of diastereomeric purity via simple recrystallization, a massive advantage in GMP settings.

  • Quaternary Centers: Myers auxiliaries are superior to Evans for alkylating sterically hindered substrates to form quaternary carbon centers, often achieving yields >90% where Evans enolates might stall or decompose.

Experimental Protocol: Alkylation & Recovery
  • Enolization: Treat the pseudoephedrine amide with LDA (2.1 equiv) in THF at -78 °C. Note: The addition of LiCl (6.0 equiv) is critical. It accelerates the reaction and breaks up enolate aggregates, increasing reaction rate and stereoselectivity.

  • Alkylation: Add the alkyl halide. Warm slowly to 0 °C.

  • Cleavage (Acidic): Reflux in 1N H₂SO₄/Dioxane. The amide bond hydrolyzes to release the acid product.

  • Recovery: Basify the aqueous layer to pH 12 with NaOH. Extract the pseudoephedrine with ether. Recovery rates are typically >95%.

Ellman Sulfinamides: The Nitrogen Gateway

Primary Application: Asymmetric synthesis of amines (Strecker, Mannich, and imine additions).

Mechanism & Performance

Unlike the carbon-centered Evans/Myers systems, the Ellman auxiliary (tert-butanesulfinamide) activates imines. The tert-butyl group provides steric bulk, while the sulfinyl oxygen coordinates with Lewis acids (Mg, Ti, or Rh) to direct nucleophilic attack.

  • The "Consumable" Factor: This is the major differentiator. While Evans and Myers auxiliaries are recovered, the Ellman auxiliary is often consumed.

  • Cleavage: Treatment with HCl removes the sulfinyl group, releasing the amine hydrochloride salt and generating sulfur byproducts (often SO₂ or sulfinate esters).

  • Recycling: While theoretically possible to recycle by trapping the sulfinyl chloride, it is operationally difficult. In industrial contexts, it is treated as a consumable reagent (cost vs. effort trade-off).

Experimental Protocol: Amine Synthesis & Cleavage
  • Condensation: React ketone/aldehyde with (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv) in THF.

  • Nucleophilic Addition: Add Grignard or Organolithium reagent at -78 °C.

  • Cleavage: Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH (1:1) at RT for 30 mins.

  • Workup: Precipitate the chiral amine hydrochloride salt with Et₂O. The sulfur byproduct remains in the organic filtrate and is discarded.

Comparative Analysis: Data Matrix

FeatureEvans OxazolidinoneMyers PseudoephedrineEllman Sulfinamide
Primary Bond Formed C-C (Aldol, Alkylation)C-C (Alkylation)C-N (Amine Synthesis)
Typical Yield 85 - 95%80 - 95%85 - 98%
Typical dr > 98:2> 99:1 (after cryst.)90:10 to >98:2
Atom Economy Poor (Auxiliary MW ~170)Moderate (Auxiliary MW ~165)Good (Auxiliary MW ~121)
Cleavage Condition LiOOH (Basic/Peroxide)H₂SO₄ (Acidic) or NaOHHCl (Acidic)
Auxiliary Recovery High (>90%) High (>95%) Low / Consumable
Key Advantage Predictability & Literature DepthCrystallinity & Quaternary CentersAccess to Chiral Amines

Decision Logic & Workflows (Visualized)

Workflow 1: Auxiliary Selection Decision Tree

AuxiliarySelection Start Target Molecule? BondType Bond to be formed? Start->BondType CC_Bond C-C Bond BondType->CC_Bond CN_Bond C-N Bond BondType->CN_Bond ReactionType Reaction Type? CC_Bond->ReactionType UseEllman USE ELLMAN SULFINAMIDE (Amine Synthesis) CN_Bond->UseEllman Aldol Aldol / Diels-Alder ReactionType->Aldol Alkylation Alkylation ReactionType->Alkylation UseEvans USE EVANS OXAZOLIDINONE (High dr, LiOOH cleavage) Aldol->UseEvans Sterics Steric Hindrance? Alkylation->Sterics Standard Standard Sterics->Standard Quaternary Quaternary Center Sterics->Quaternary Standard->UseEvans UseMyers USE MYERS PSEUDOEPHEDRINE (Crystalline, High Yield) Quaternary->UseMyers

Caption: Decision matrix for selecting the optimal chiral auxiliary based on bond type and steric demands.

Workflow 2: The Evans Cycle (Attachment to Recovery)

EvansCycle Auxiliary Oxazolidinone (Auxiliary) Acylation Step 1: Acylation (n-BuLi, RCOCl) Auxiliary->Acylation Imide Chiral Imide Acylation->Imide Reaction Step 2: Asymmetric Rxn (Aldol/Alkylation) Imide->Reaction Adduct Chiral Adduct (dr > 98:2) Reaction->Adduct Cleavage Step 3: Cleavage (LiOOH / H2O2) Adduct->Cleavage Product Final Product (Chiral Acid/Alcohol) Cleavage->Product Recycle Recovery (Flash Column) Cleavage->Recycle Recycle Recycle->Auxiliary

Caption: The closed-loop cycle of the Evans auxiliary, highlighting the critical non-destructive LiOOH cleavage step.

References

  • Evans, D. A., et al. (1982). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

  • Myers, A. G., et al. (1994).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.

  • Rück-Braun, K., et al. (2023). "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." ResearchGate / Theoretical Chemistry.

Sources

Validation

Technical Guide: (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone vs. Catalytic Asymmetric Methods

Executive Summary In the pursuit of enantiopure pharmaceuticals, the choice between stoichiometric chiral auxiliaries and catalytic asymmetric synthesis is often framed as a debate between reliability and atom economy. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of enantiopure pharmaceuticals, the choice between stoichiometric chiral auxiliaries and catalytic asymmetric synthesis is often framed as a debate between reliability and atom economy. While catalytic methods (organocatalysis, metal-ligand) offer superior theoretical efficiency, the (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone (a norephedrine-derived Evans auxiliary) remains a cornerstone in process chemistry.

Its persistence is driven by "Separation Economy" : the ability to purify diastereomeric intermediates via crystallization, bypassing the need for expensive chiral chromatography often required in catalytic routes. This guide objectively compares this auxiliary against catalytic alternatives, providing experimental protocols and decision matrices for drug development professionals.

Part 1: The Core Argument – Separation Economy vs. Atom Economy

The primary criticism of Evans auxiliaries is poor Atom Economy (AE)—the auxiliary must be installed and removed, generating stoichiometric waste. However, in complex total synthesis and GMP scale-up, Separation Economy often outweighs AE.

The "Crystallinity Advantage"

Catalytic methods produce enantiomers (e.g., R vs. S). If the enantiomeric excess (ee) is 90% (a common catalytic threshold), the remaining 10% impurity is the enantiomer, which has identical physical properties in an achiral environment. Separation requires:

  • Chiral HPLC (prohibitively expensive on kg scale).

  • Derivatization (adding a step, negating the AE advantage).

In contrast, the (4R,5S) auxiliary converts the reaction into a diastereoselective process. The products are diastereomers (e.g., Syn-R,S vs. Anti-R,R), which have distinct physical properties .

  • Result: The major diastereomer can often be purified to >99% dr (diastereomeric ratio) simply by recrystallization.

  • Impact: This allows for "enantiomeric purification" without chiral columns, a critical factor in early-phase GMP campaigns.

Part 2: Comparative Performance Metrics

The following table contrasts the (4R,5S)-auxiliary method against leading catalytic alternatives (e.g., MacMillan Organocatalysis, Trost/Noyori Metal Catalysis) for a standard Aldol or Alkylation transformation.

FeatureEvans Auxiliary ((4R,5S)-Oxazolidinone)Organocatalysis (e.g., Proline/MacMillan)Metal-Ligand Catalysis (e.g., Box/Bisoxazoline)
Stereocontrol (Typical) >99:1 dr (after recrystallization)90–95% ee90–98% ee
Purification Method Recrystallization / Standard SilicaChiral HPLC / Column ChromatographyChiral HPLC / Column Chromatography
Predictability High (Zimmerman-Traxler Model)Moderate (Substrate dependent)Moderate (Ligand/Metal matching)
Scale-Up Risk Low (Linear scale-up)Medium (Solubility/Reaction times)High (Catalyst poisoning/Air sensitivity)
Atom Economy Poor (Requires 2 extra steps)ExcellentGood
Moisture Sensitivity Low (Robust intermediates)Low to MediumHigh (Strict anhydrous conditions)
Cost Driver Stoichiometric Reagent MassCatalyst Cost & IP LicensingPrecious Metal Cost & Purification

Part 3: Mechanistic Reliability

The reliability of the (4R,5S) auxiliary stems from the rigid chelation of the transition state. Unlike flexible catalytic pockets, the auxiliary forms a "chair-like" transition state (Zimmerman-Traxler) where the steric bulk of the Phenyl and Methyl groups on the oxazolidinone ring forces the incoming electrophile to a specific trajectory.

Diagram 1: The Evans Cycle and Stereocontrol

This diagram illustrates the lifecycle of the auxiliary, highlighting the critical chelation step that enforces stereochemistry.

EvansCycle Auxiliary (4R,5S)-Auxiliary (Starting Material) Acylation Step 1: Acylation (n-BuLi, Propionyl Cl) Auxiliary->Acylation Imide N-Acylated Intermediate Acylation->Imide Enolization Step 2: Enolization (TiCl4 or Bu2BOTf) Imide->Enolization TS Zimmerman-Traxler Transition State (Rigid Chelation) Enolization->TS Lewis Acid Coordination AldolProduct Syn-Aldol Adduct (Diastereomer A) TS->AldolProduct Electrophile Attack Purification Recrystallization (Removes Minor Diastereomer) AldolProduct->Purification Cleavage Step 3: Cleavage (LiOH/H2O2) Purification->Cleavage FinalProduct Final Chiral Acid (>99% ee) Cleavage->FinalProduct Recycle Recovered Auxiliary Cleavage->Recycle Recycling Recycle->Auxiliary

Figure 1: The Evans Cycle.[1] Note the "Recrystallization" node, which is the distinct advantage over catalytic cycles that require chromatography.

Part 4: Experimental Protocol

This protocol details the synthesis of a "Syn" aldol product using the (4R,5S) auxiliary. This specific auxiliary (derived from norephedrine) typically yields the syn isomer when used with Boron or Titanium enolates.

Step 1: Acylation (Installation)
  • Dissolution: Dissolve (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78°C.

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

  • Acylation: Add propionyl chloride (1.2 equiv). Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Recrystallize from Hexanes/EtOAc to obtain the N-propionyl imide.

Step 2: Asymmetric Aldol Reaction (The Stereodefining Step)

Note: Titanium (TiCl4) is used here for robust chelation, though Dibutylboron triflate (Bu2BOTf) is a common alternative for softer enolization.

  • Enolization: To a solution of N-propionyl imide (1.0 equiv) in DCM at 0°C, add TiCl4 (1.05 equiv) followed by DIPEA (Hunig's base, 1.1 equiv). The solution will turn dark red/brown, indicating titanium enolate formation. Stir for 30-60 mins.

  • Reaction: Cool to -78°C. Add the aldehyde electrophile (1.1 equiv) dropwise.

  • Completion: Stir for 1-2 hours. Monitor by TLC.

  • Quench: Quench with saturated NH4Cl.

  • Purification (Critical): The crude material will contain the major syn diastereomer and trace anti isomer. Recrystallize the crude solid (often from EtOH or EtOAc/Hex) to upgrade dr to >99:1.

Step 3: Hydrolytic Cleavage (Removal)

Safety Alert: The standard LiOH/H2O2 method generates O2 gas. On scale, this presents a pressure/flammability hazard.

  • Setup: Dissolve the purified aldol adduct in THF/H2O (3:1) at 0°C.

  • Peroxide Addition: Add H2O2 (30% aq, 4.0 equiv) followed by LiOH (2.0 equiv).

  • Reaction: Stir at 0°C for 1-3 hours. The oxazolidinone is cleaved; the H2O2 aids in preventing the re-attack of the auxiliary on the product.

  • Quench (Important): Quench excess peroxide with Sodium Bisulfite (Na2SO3) or Sodium Sulfite. Test with starch-iodide paper to ensure no peroxide remains.

  • Isolation: Acidify to pH 2. Extract the chiral acid. The auxiliary can be recovered from the organic layer (before acidification) or by subsequent extraction depending on pH adjustments.

Part 5: Strategic Decision Matrix

When should you choose this auxiliary over a catalyst? Use the logic flow below.

Diagram 2: Selection Logic for Process Chemistry

DecisionMatrix Start Start: Stereoselective Reaction Required Scale What is the Scale? Start->Scale SmallScale Discovery (<100mg) Scale->SmallScale Speed is priority LargeScale Process/GMP (>100g) Scale->LargeScale Cost/Purity is priority Catalytic Choose Catalytic Method (MacMillan/Metal) SmallScale->Catalytic High Atom Economy Purification Is Chiral HPLC Available/Feasible? LargeScale->Purification Crystallinity Does the Auxiliary induce Crystallinity? Purification->Crystallinity No (Cost prohibitive) Purification->Catalytic Yes (Rare) Crystallinity->Catalytic No (Auxiliary fails to crystallize) Auxiliary Choose (4R,5S)-Evans Auxiliary Crystallinity->Auxiliary Yes (Separation Economy)

Figure 2: Decision Matrix. The path to the Evans Auxiliary is heavily weighted by the need for non-chromatographic purification on scale.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.[2] Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses. Link

  • Heravi, M. M., & Zadsirjan, V. (2013). Oxazolidinones as chiral auxiliaries in asymmetric alkylation reaction applied to total synthesis.[1][3][4] RSC Advances. Link

  • Keyes, S. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Link

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency.[5][6][7] Science. Link

Sources

Comparative

A Comparative Guide to Lithium and Boron Enolates in Aldol Reactions

In the landscape of synthetic organic chemistry, the aldol reaction stands as a cornerstone for stereoselective carbon-carbon bond formation. The ability to control the relative and absolute stereochemistry at the newly...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the aldol reaction stands as a cornerstone for stereoselective carbon-carbon bond formation. The ability to control the relative and absolute stereochemistry at the newly formed chiral centers is paramount in the synthesis of complex molecules, from natural products to pharmaceuticals. Central to this control is the choice of the enolate, with lithium and boron enolates emerging as two of the most powerful tools in the chemist's arsenal. This guide provides an in-depth comparison of these two enolate systems, grounded in mechanistic principles and supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic challenges.

The Decisive Role of the Counterion in Stereocontrol

The stereochemical outcome of an aldol reaction is largely dictated by the geometry of the enolate ((E)- or (Z)-) and the subsequent organization of the reactants in the transition state. The Zimmerman-Traxler model, proposed in 1957, provides a robust framework for understanding this phenomenon.[1][2] It postulates a six-membered, chair-like transition state where the metal counterion of the enolate coordinates to the carbonyl oxygen of the aldehyde, thereby influencing the spatial arrangement of the substituents and, consequently, the diastereoselectivity of the product.

The Zimmerman-Traxler Transition State: A Visual Explanation

The geometry of the enolate directly correlates to the syn or anti configuration of the aldol product. As a general rule, (Z)-enolates favor the formation of syn-aldol products, while (E)-enolates lead to anti-aldol products.

Caption: Generalized Zimmerman-Traxler model illustrating the correlation between enolate geometry and aldol product stereochemistry.

Lithium Enolates: The Workhorse of Aldol Chemistry

Lithium enolates, typically generated through the deprotonation of a carbonyl compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), are highly reactive and versatile intermediates.[3][4] Their utility in crossed aldol reactions, where self-condensation is a potential side reaction, is well-established due to the ability to pre-form the enolate at low temperatures before the addition of the aldehyde.[4][5]

Mechanistic and Practical Considerations

The stereoselectivity of lithium enolate aldol reactions is influenced by the enolate geometry, which can be controlled to some extent by the choice of deprotonation conditions. However, the relatively long Li-O bond length can lead to a less compact transition state, which may result in lower diastereoselectivity compared to boron enolates.[6] Furthermore, lithium aldol reactions can be reversible, which can erode the initial kinetic product ratio.[6] It has been observed that (Z)-lithium enolates are generally more stereoselective than their (E)-counterparts.[6] In solution, lithium enolates are known to exist as complex aggregates (dimers, tetramers), which can influence their reactivity.[7]

Workflow for Lithium Enolate Aldol Reaction

G start Ketone/Ester base LDA, THF, -78 °C start->base Deprotonation enolate Lithium Enolate Formation base->enolate aldehyde Aldehyde Addition (-78 °C to rt) enolate->aldehyde Nucleophilic Attack reaction Aldol Addition aldehyde->reaction workup Aqueous Workup reaction->workup product β-Hydroxy Carbonyl workup->product

Caption: General workflow for a lithium enolate-mediated aldol reaction.

Boron Enolates: The Precision Tool for Stereoselection

Boron enolates have gained prominence for their ability to deliver exceptionally high levels of diastereoselectivity in aldol reactions.[8] This enhanced selectivity is attributed to several key factors inherent to the nature of boron.

Mechanistic and Practical Considerations

The shorter B-O bond lengths in boron enolates, compared to Li-O bonds, result in a more compact and rigid Zimmerman-Traxler transition state.[9][10][11] This tighter association magnifies steric interactions, leading to a greater energy difference between the diastereomeric transition states and, consequently, higher product selectivity.[9][10]

A significant advantage of boron enolates is the tunability of their stereoselectivity through the judicious choice of boron reagents and bases.[10] For instance, the use of bulky dicyclohexylboron chloride often favors the formation of (E)-enolates, leading to anti-aldol products, while other reagents can be employed to access (Z)-enolates and syn-products.[12]

Furthermore, the boron atom in the enolate acts as an internal Lewis acid, pre-coordinating with the aldehyde to facilitate an intramolecular reaction.[4][12] This organized, intramolecular pathway is kinetically favored over intermolecular reactions, contributing to the high efficiency and selectivity of the process.[12]

Zimmerman-Traxler Transition States: Lithium vs. Boron

G cluster_Li Lithium Enolate Transition State cluster_B Boron Enolate Transition State Li_TS Looser Transition State (Longer Li-O bonds) Lower Diastereoselectivity B_TS Tighter Transition State (Shorter B-O bonds) Higher Diastereoselectivity

Caption: A conceptual comparison of the transition state tightness for lithium and boron enolates.

Head-to-Head Comparison: Lithium vs. Boron Enolates

FeatureLithium EnolatesBoron Enolates
Stereoselectivity Good to moderate, often lower than boron enolates. (Z)-enolates are more selective than (E)-enolates.[6]Excellent, often >95:5 dr. Highly tunable based on boron substituents.[5]
Transition State Less compact due to longer Li-O bonds.More compact and rigid due to shorter B-O bonds, leading to enhanced steric differentiation.[9][10][11]
Reversibility Can be reversible, potentially affecting the final diastereomeric ratio.[6]Generally irreversible under kinetic control.
Enolate Generation Strong, non-nucleophilic bases (e.g., LDA) at low temperatures (-78 °C).[3][4]Boron triflates or halides (e.g., Bu₂BOTf, c-Hex₂BCl) with a tertiary amine base (e.g., Et₃N, i-Pr₂NEt).[10][12]
Substrate Scope Broad, but can be problematic with easily enolizable aldehydes.Broad, including reactions with chiral aldehydes and ketones.
Practicality Requires strictly anhydrous conditions and low temperatures. Enolates are highly reactive and not isolated.Requires strictly anhydrous conditions. Enolates are typically generated and used in situ.[13]
Key Advantage Well-established, readily available reagents, and effective for many applications.Superior diastereoselectivity and tunability.[8]

Experimental Protocols

Representative Protocol for a Lithium Enolate Aldol Reaction

This protocol is a general representation and may require optimization for specific substrates.

  • Preparation of LDA: To a flame-dried, argon-purged flask containing anhydrous tetrahydrofuran (THF) at -78 °C, add diisopropylamine (1.1 eq). Slowly add n-butyllithium (1.05 eq) and stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the ketone (1.0 eq) in anhydrous THF dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.[4]

  • Aldol Addition: Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature slowly.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

Representative Protocol for a Boron Enolate Aldol Reaction (Evans Asymmetric Aldol)

This protocol is adapted from established procedures for asymmetric aldol reactions using boron enolates.[13]

  • Enolate Formation: To a flame-dried, argon-purged flask containing the N-acylated oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add di-n-butylboron triflate (1.1 eq) dropwise. Then, add triethylamine (1.2 eq) dropwise, and stir the mixture at 0 °C for 30-60 minutes. Cool the reaction mixture to -78 °C.

  • Aldol Addition: Add a solution of the aldehyde (1.5 eq) in anhydrous DCM dropwise to the boron enolate solution at -78 °C. Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.[13]

  • Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% aqueous hydrogen peroxide. Stir the mixture vigorously for 1 hour. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the aldol adduct.

Conclusion

Both lithium and boron enolates are indispensable tools for constructing complex organic molecules via the aldol reaction. Lithium enolates, generated with strong amide bases, offer a reliable and broadly applicable method for C-C bond formation, although their stereoselectivity can be moderate and susceptible to erosion through reversibility.

In contrast, boron enolates provide a superior level of diastereocontrol, stemming from the formation of a highly organized and compact Zimmerman-Traxler transition state. The ability to fine-tune the steric environment of the boron center allows for predictable and often exceptional control over the syn/anti stereochemistry of the aldol product. For synthetic applications where precise stereochemical control is critical, the boron-mediated aldol reaction is often the method of choice. The selection between these two powerful methodologies should be guided by the specific stereochemical requirements of the target molecule, the nature of the substrates, and the desired level of stereocontrol.

References

  • Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry - Pharmacy 180. [Link]

  • Boron Enolates for Aldol Synthesis and Other Reactions. PharmaXChange.info. [Link]

  • Majewski, M., Gleave, D. M., & Nowak, P. (1995). Aldol Addition of Lithium and Boron Enolates of 1,3-Dioxan-5-ones to Aldehydes. A New Entry into Monosaccharide Derivatives. The Journal of Organic Chemistry, 60(17), 5373-5380. [Link]

  • Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism. Casual Chemistry. [Link]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
  • Lithium enolates in aldol reactions. ChemTube3D. [Link]

  • Why are lithium (Z)-enolates more stereoselective than (E)-enolates in aldol reactions? Chemistry Stack Exchange. [Link]

  • The aldol reaction. Chemistry LibreTexts. [Link]

  • Zimmerman-Traxler Model. OpenOChem Learn. [Link]

  • Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English, 27(12), 1624-1654.
  • Lithium enolates & enolate equivalents. Making Molecules. [Link]

  • Heathcock, C. H. (2014). The Aldol Reaction: Group I and II enolates. In Comprehensive Organic Synthesis (Second Edition). Elsevier.
  • Aldol Addition Reactions with Lithium & Proline (IOC 21). The Organic Chemistry Tutor. [Link]

  • Cowden, C. J., & Paterson, I. (1997).
  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). 3-hydroxy-3-methyl-1-phenyl-1-butanone. Organic Syntheses, 54, 7.
  • Cergol, K. M., & Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates.
  • Evans, D. A., Nelson, J. V., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(11), 3099-3111.
  • Kwan, E. E. (n.d.). 8 - Aldol Reaction.pdf. Harvard University.
  • Heathcock, C. H. Research Profile.
  • Lambert, T. H., & MacMillan, D. W. C. (2002). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 124(49), 14834–14835.

Sources

Validation

Cross-validation of stereochemical assignment with X-ray crystallography.

X-ray Crystallography vs. VCD and NMR Methodologies Executive Summary In drug development, the assignment of absolute configuration (AC) is not merely a structural detail; it is a critical safety gate. The thalidomide tr...

Author: BenchChem Technical Support Team. Date: February 2026

X-ray Crystallography vs. VCD and NMR Methodologies

Executive Summary

In drug development, the assignment of absolute configuration (AC) is not merely a structural detail; it is a critical safety gate. The thalidomide tragedy permanently underscored the biological divergence of enantiomers. While Single Crystal X-ray Diffraction (SC-XRD) remains the regulatory "gold standard" for determining absolute stereochemistry, it is often bottlenecked by the physical requirement of a high-quality single crystal.

This guide objectively compares SC-XRD with its primary alternatives—Vibrational Circular Dichroism (VCD) and NMR-based methods (Mosher/DP4+) —providing a technical roadmap for cross-validation. As a Senior Application Scientist, I advocate for a multi-modal approach : relying on a single method introduces statistical risk. This guide defines the protocols to ensure your stereochemical assignment is irrefutable.

Part 1: The Gold Standard – Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the only technique that determines absolute configuration ab initio without reference standards, provided the crystal contains atoms capable of detectable anomalous scattering.

The Mechanism: Anomalous Dispersion

Standard diffraction treats Friedel pairs (


 and 

) as equal in intensity.[1] However, when the incident X-ray energy is near the absorption edge of an atom in the crystal (typically a "heavy" atom), anomalous dispersion occurs. This breaks Friedel's law (

), creating measurable intensity differences that reveal the absolute arrangement of atoms.[1]
Critical Metrics: Flack & Hooft Parameters

The reliability of SC-XRD depends on statistical parameters refined against the diffraction data.

  • Flack Parameter (

    
    ): 
    
    • 
      : The structural model is correct.[1]
      
    • 
      : The model is inverted (wrong enantiomer).
      
    • 
      : Indicates racemic twinning or lack of anomalous signal.
      
    • Validation Standard: For high confidence, aim for

      
       with a standard uncertainty (u) 
      
      
      
      .
  • Hooft Parameter (

    
    ): 
    
    • Utilizes Bayesian statistics (Student's t-distribution).

    • Application: Superior for "light atom" structures (C, H, N, O only) where the anomalous signal is weak and the Flack parameter may be inconclusive.

Protocol 1: High-Confidence SC-XRD Data Collection
  • Step 1: Radiation Source Selection. For organic molecules (light atoms), use Cu K

    
      radiation (
    
    
    
    Å) rather than Mo K
    
    
    . Copper maximizes the anomalous scattering signal of Oxygen and Nitrogen.
  • Step 2: Strategy Optimization. Collect a complete sphere of data (redundancy > 4). High redundancy reduces random error, making the minute intensity differences of Friedel pairs statistically significant.

  • Step 3: Refinement. Refine the Flack parameter (

    
    ) as a free variable. If 
    
    
    
    is ambiguous (e.g.,
    
    
    ), switch to the Hooft analysis (implemented in PLATON) or collect data at a lower temperature (100 K) to reduce thermal noise.
Part 2: The Challengers – VCD and NMR

When crystallization fails, or to cross-validate an X-ray result, solution-state methods are required.

Alternative A: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light.

  • Mechanism: It compares the experimental IR chiral signature against a theoretically computed spectrum (DFT).

  • Advantage: Non-destructive; works on oils, liquids, and amorphous solids.

  • Limitation: Heavily dependent on the accuracy of the computational model (conformational search).

Alternative B: NMR Methods (Mosher & DP4+)
  • Mosher's Method (Chemical Derivatization):

    • Reacts the sample with chiral derivatizing agents (e.g., MTPA chloride).

    • Mechanism: Anisotropic shielding of the Mosher auxiliary shifts protons in the substrate. The pattern of

      
       (
      
      
      
      ) reveals the configuration.[2]
    • Risk: Requires a reactive functional group (-OH, -NH2). Steric hindrance can distort the conformation, leading to false assignments.

  • DP4+ Probability (Computational NMR):

    • Mechanism: Compares experimental NMR shifts to GIAO-DFT calculated shifts for all possible diastereomers.

    • Output: A statistical probability (e.g., "99.8% probability of isomer A").

Part 3: Comparative Analysis

The following table summarizes the operational realities of each method.

FeatureSC-XRD (X-ray) VCD (Vibrational CD) NMR (Mosher) NMR (DP4+)
Primary Requirement Single Crystal (Quality is key)Solution (approx. 5-10 mg)Reactive Handle (-OH/-NH2)Experimental NMR Data
Destructive? No (mostly)NoYes (Derivatization)No
Time to Result 24-48 hours (if crystal exists)1-3 days (includes DFT calc)2-3 days (reaction + NMR)1-2 days (DFT calc)
Confidence Level Absolute (Definitive) High (Statistical Match)Moderate to HighHigh (Probabilistic)
Major Failure Mode Twinning / Light AtomsPoor Conformational SearchSteric hindrance / ImpuritiesPoor Level of Theory
Cost High (Instrument/Service)Medium (Instrument/Compute)Low (Reagents)Low (Compute only)
Part 4: Visualization & Workflows
Diagram 1: Stereochemical Assignment Decision Matrix

This decision tree guides the researcher through the optimal method selection based on sample state and chemical properties.

StereochemDecision Start Start: Unknown Stereochemistry IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can single crystals be grown? IsSolid->CanCrystallize Yes IsOil Sample is Oil/Amorphous IsSolid->IsOil No SCXRD Perform SC-XRD (Cu Source for Light Atoms) CanCrystallize->SCXRD Yes CanCrystallize->IsOil No CheckFlack Check Flack Parameter (x) SCXRD->CheckFlack FlackGood x < 0.04 (Definitive Assignment) CheckFlack->FlackGood Clear Signal FlackAmbiguous x > 0.1 or Error > 0.05 CheckFlack->FlackAmbiguous Weak Signal VCD_DP4 VCD + DP4+ NMR (Computational Route) FlackAmbiguous->VCD_DP4 Cross-Validate HasHandle Has reactive -OH/-NH2? IsOil->HasHandle Mosher Mosher's Method (Derivatization) HasHandle->Mosher Yes (Classical) HasHandle->VCD_DP4 No / Preferred Mosher->VCD_DP4 If Sterically Hindered

Figure 1: Decision matrix for selecting the appropriate stereochemical assignment method based on sample physical state and chemical functionality.

Diagram 2: The VCD Cross-Validation Protocol

When X-ray is ambiguous (light atoms) or impossible, VCD provides the necessary cross-validation. This workflow ensures the computational model matches reality.

VCDWorkflow ExpSpec Experimental VCD/IR (Solution State) Compare Compare Exp. vs Calc. (Similiraty Score) ExpSpec->Compare ConfSearch Conformational Search (Molecular Mechanics) DFTOpt Geometry Optimization (DFT B3LYP/6-31G*) ConfSearch->DFTOpt FreqCalc Frequency Calculation (VCD/IR Spectrum) DFTOpt->FreqCalc Boltzmann Boltzmann Weighting (Population Analysis) FreqCalc->Boltzmann Boltzmann->Compare Result Assign AC (>90% Confidence) Compare->Result

Figure 2: The VCD workflow requires rigorous computational modeling (DFT) to generate a theoretical spectrum for comparison against experimental data.

References
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[3] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[3] Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry, 80(24), 12526–12534. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

Sources

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Reactant of Route 1
Reactant of Route 1
(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
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Reactant of Route 2
(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
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